molecular formula C12H14N2O B1589260 4-(4-Hydroxypiperidin-1-yl)benzonitrile CAS No. 79421-43-5

4-(4-Hydroxypiperidin-1-yl)benzonitrile

Cat. No.: B1589260
CAS No.: 79421-43-5
M. Wt: 202.25 g/mol
InChI Key: AIFMEOHBBANOOK-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMEOHBBANOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455400
Record name 4-(4-Hydroxypiperidin-1-yl)benzonitrile
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-43-5
Record name 4-(4-Hydroxypiperidin-1-yl)benzonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxypiperidin-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Hydroxypiperidin-1-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, synthesis, analytical characterization, and its role as a versatile scaffold in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidine-Benzonitrile Scaffold

The molecular architecture of this compound combines two key pharmacophores: the 4-hydroxypiperidine ring and a p-substituted benzonitrile moiety. The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic drugs, valued for its ability to introduce a basic nitrogen center, improve pharmacokinetic properties, and provide a rigid, three-dimensional framework for interacting with biological targets.[1] The benzonitrile group, an aromatic ring bearing a nitrile substituent, serves as a versatile synthetic handle and a key interaction motif, often acting as a hydrogen bond acceptor or participating in dipole-dipole interactions.

The combination of these two fragments in this compound creates a molecule with a defined geometry and multiple points for synthetic diversification, making it a valuable building block in the synthesis of complex molecules targeting a range of diseases, from cancer to neurological disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 79421-43-5[3][4]
Molecular Formula C₁₂H₁₄N₂O[3][4]
Molecular Weight 202.25 g/mol [3]
Melting Point 102-103 °C[3]
Density 1.20 ± 0.1 g/cm³[3]
Appearance White to off-white crystalline solid (typical)Inferred
Purity >98% (Commercially available)[4]

Synthesis of this compound

The primary and most direct route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and relies on readily available starting materials.

Principle of the Synthesis: Nucleophilic Aromatic Substitution

The synthesis involves the reaction of 4-hydroxypiperidine with an activated aryl halide, typically 4-fluorobenzonitrile. The fluorine atom on the benzonitrile ring is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrile group (-C≡N) at the para position. The secondary amine of the 4-hydroxypiperidine acts as the nucleophile, displacing the fluoride to form the C-N bond. A base is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.

The general workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product Reactant1 4-Hydroxypiperidine Reaction Reaction Mixture (Heating) Reactant1->Reaction Reactant2 4-Fluorobenzonitrile Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Quench Aqueous Quench Reaction->Quench 1. Cool to RT Extraction Organic Extraction Quench->Extraction 2. Add Water Purification Purification (Recrystallization or Chromatography) Extraction->Purification 3. Extract with Organic Solvent Product This compound Purification->Product 4. Isolate Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, self-validating methodology for the synthesis of this compound.

Materials and Equipment:

  • 4-Hydroxypiperidine

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with deionized water and then with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as benzene/hexane or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[3]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons. The aromatic protons on the benzonitrile ring will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-4.0 ppm). The proton on the hydroxyl group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton adjacent to the hydroxyl group (H4 of the piperidine) will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon (δ ~119 ppm), the quaternary aromatic carbon attached to the nitrile (low intensity), the other aromatic carbons, and the carbons of the piperidine ring. The carbon bearing the hydroxyl group will be shifted downfield compared to the other piperidine carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹ for the nitrile group.

  • C=C stretches: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.

  • C-O stretch: A band in the 1050-1150 cm⁻¹ region for the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₄N₂O), the expected monoisotopic mass is approximately 202.11 Da. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺ at m/z 203.1 in ESI+ mode). The fragmentation pattern would likely involve losses of water, and cleavage of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the development of bioactive compounds, particularly in the field of oncology and as kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form key hydrogen bonds within the ATP-binding pocket of the kinase. The 4-hydroxypiperidine-benzonitrile scaffold provides a framework that can be elaborated to target specific kinases. The nitrile group can act as a hydrogen bond acceptor, while the piperidine ring provides a vector for positioning other functional groups to interact with the enzyme. The hydroxyl group can also serve as a hydrogen bond donor or be further functionalized. Several patents and research articles describe benzonitrile derivatives as potent kinase inhibitors.[5]

The logical pathway for its use in kinase inhibitor design is as follows:

G Scaffold This compound (Core Scaffold) Modification Synthetic Modification (e.g., functionalization of OH group, addition of other fragments) Scaffold->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for the use of the scaffold in kinase inhibitor discovery.

Intermediate for Anticancer and Anti-malarial Agents

Research has indicated that derivatives of related structures, such as 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, are key intermediates in the synthesis of 3-aminopyrazole derivatives, which have shown potential as anticancer and anti-malarial agents.[6] This suggests that this compound can be a precursor to similar biologically active molecules, where the core structure is crucial for the final pharmacological activity. The presence of the hydroxyl group offers a convenient point for further chemical modifications to explore structure-activity relationships (SAR).

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Benzonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Piperidine derivatives can be corrosive and irritants. Assume the compound is toxic and handle with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward, and its structure offers multiple avenues for chemical derivatization. While detailed public spectroscopic and crystallographic data are limited, its utility as a scaffold, particularly in the design of kinase inhibitors and other therapeutic agents, is evident from the broader scientific literature. Researchers working with this compound should employ rigorous analytical techniques to confirm its identity and purity and adhere to strict safety protocols during its handling and use.

References

  • Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • ResearchGate. (n.d.). A new method for the preparation of piperidin-4-ones. Retrieved from [Link]

  • Angeli, A., et al. (2013). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 56(17), 6844-6854. [Link]

  • Google Patents. (n.d.). Benzonitrile derivatives as kinase inhibitors.
  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

  • ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3). Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • ResearchGate. (2025). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

  • ResearchGate. (2025). Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation. [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubMed. (2009). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 868-875. [Link]

  • PubMed. (1990). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 33(2), 737-744. [Link]

  • PubMed. (2025). Discovery of 1,2,4-benzotriazine derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 281, 116938. [Link]

  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(11), 1332. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Chemical Safety. (n.d.). 4-(3-hydroxypiperidin-1-yl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and anti-tyrosinase and free radical scavenging activities of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. RSC Advances, 13(52), 36294-36306. [Link]

  • Google Patents. (n.d.). Processes for the preparation of niraparib and intermediates thereof.
  • National Center for Biotechnology Information. (2021). Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics Aerocyanidin and Amycomicin. Journal of the American Chemical Society, 143(30), 11624-11632. [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5122. [Link]

  • Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]

  • ResearchGate. (n.d.). UV Spectra of isolated compound hesperidin FTIR Spectral analysis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. International Journal of Molecular Sciences, 24(13), 11046. [Link]

  • The Royal Society of Chemistry. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23514-23526. [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • MDPI. (2020). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. Scientia Pharmaceutica, 88(3), 35. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the discovery, synthesis, and historical development of 4-(4-hydroxypiperidin-1-yl)benzonitrile, a key intermediate in modern medicinal chemistry. We will explore the seminal synthesis of this compound and elucidate its critical role as a versatile building block in the development of targeted therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical, field-proven insights into the utility of this important scaffold.

Introduction: The Strategic Importance of the 4-Arylpiperidine Moiety

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity. The introduction of a hydroxyl group at the 4-position of the piperidine ring further enhances its utility, offering a site for additional functionalization or improved pharmacokinetic profiles through increased polarity. The strategic placement of a benzonitrile group on the piperidine nitrogen introduces a key pharmacophore that has proven instrumental in the design of a diverse range of therapeutic agents, from anticancer to anti-malarial drugs.[1]

The Genesis of this compound: A Landmark Synthesis

The first documented synthesis of this compound was reported in 1996 by Huang, T.L., and colleagues in Bioorganic & Medicinal Chemistry Letters.[2] This seminal work established a straightforward and high-yielding protocol that remains a cornerstone of its production today.

The Underlying Chemistry: Nucleophilic Aromatic Substitution

The synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzonitrile. The reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitrile group) para to the fluorine atom, which activates the ring towards nucleophilic attack.

Caption: Generalized SNAr mechanism for the synthesis.

Detailed Experimental Protocol

The following protocol is based on the originally reported synthesis and subsequent optimizations.

Materials:

  • 4-Hydroxypiperidine

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the piperidine nitrogen.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120°C and maintain for 6.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.

Parameter Value Reference
Reactants 4-Hydroxypiperidine, 4-Fluorobenzonitrile[2]
Solvent Dimethyl Sulfoxide (DMSO)[2]
Base Potassium Carbonate[2]
Temperature 120°C[2]
Reaction Time 6.5 hours[2]
Reported Yield 94%[2]

Table 1: Summary of the seminal synthesis parameters.

A Versatile Building Block in Drug Discovery

The discovery of a robust synthesis for this compound opened the door to its widespread use in the development of novel therapeutics. Its unique combination of a rigid scaffold, a hydrogen bond donor/acceptor (hydroxyl group), and a key pharmacophore (benzonitrile) makes it an invaluable intermediate.

Role in Anticancer Drug Development

Furthermore, derivatives of this scaffold have been investigated as precursors for anticancer and anti-malarial agents.[1] The imipridone class of anticancer agents, including ONC201 , also features related structural motifs, highlighting the importance of this chemical space in oncology research.[5][6] ONC201 is a small molecule that has shown promise in clinical trials for various cancers.[5][6]

drug_development_pathway antimalarial Anti-malarial Agents aminopyrazoles 3-Aminopyrazole Derivatives antimalarial->aminopyrazoles cns_disorders CNS Disorders imipridones Imipridones (e.g., ONC201) core core core->antimalarial core->cns_disorders anticancer anticancer anticancer->imipridones akt_inhibitors akt_inhibitors anticancer->akt_inhibitors

Caption: The central role in developing diverse therapeutic agents.

Conclusion and Future Perspectives

The discovery and development of a scalable synthesis for this compound represents a significant milestone in medicinal chemistry. Its emergence as a privileged scaffold has enabled the exploration of vast chemical space, leading to the identification of potent and selective therapeutic agents. As our understanding of disease biology deepens, the strategic deployment of such versatile building blocks will continue to be a cornerstone of modern drug discovery, allowing for the rapid generation of novel drug candidates with improved efficacy and safety profiles.

References

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC. [Link]

  • Development of the Commercial Manufacturing Process for Ipatasertib. ResearchGate. [Link]

  • Ipatasertib. PubChem. [Link]

  • Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. MDPI. [Link]

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. National Institutes of Health. [Link]

Sources

4-(4-Hydroxypiperidin-1-yl)benzonitrile: A Scoping Guide for a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a heterocyclic compound poised for significant exploration in modern drug discovery. While direct biological data on this specific molecule is nascent, its constituent moieties—the 4-hydroxypiperidine ring and the benzonitrile group—are well-established pharmacophores present in a multitude of clinically relevant agents. This document will deconstruct the known biological activities associated with these structural components to forecast the potential therapeutic applications of this compound. We will further delineate a strategic framework for its synthesis, biological screening, and future development, thereby providing a valuable resource for researchers, medicinal chemists, and drug development professionals.

Introduction: Unveiling a Scaffold of High Potential

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This compound emerges as a molecule of considerable interest, wedding the structural rigidity and hydrogen-bonding capacity of the 4-hydroxypiperidine motif with the versatile electronic and bioisosteric properties of the benzonitrile group. The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for diverse functionalization.[1][2] The benzonitrile moiety is also a key player in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a modulator of electronic properties.[3][4][5]

This guide will navigate the known pharmacological landscape of these two critical components to build a predictive case for the biological activities of this compound and to propose a clear experimental path forward for its investigation.

Deconstruction of the Core: Known Activities of Constituent Moieties

The 4-Hydroxypiperidine Motif: A Versatile Pharmacophore

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance solubility, provide a point for further chemical modification, and interact with biological targets through hydrogen bonding.

  • Analgesic and Anti-inflammatory Properties: Derivatives of 4-hydroxypiperidine have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[6][7][8] For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic effects in preclinical models.[7][8] This suggests that the 4-hydroxypiperidin-1-yl moiety in our target compound could be oriented towards targets in pain and inflammation pathways.

  • Anticancer Potential: The piperidine ring is a common feature in a variety of anticancer agents.[2][9][10] Derivatives of piperidine have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[10] Specifically, piperidine-based compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.[10]

  • Enzyme Inhibition: The hydroxyl group of the 4-hydroxypiperidine moiety can act as a crucial hydrogen bond donor or acceptor in the active site of enzymes. This has been exploited in the design of various enzyme inhibitors. For example, hydroxypyridinone derivatives, which share a similar hydroxylated heterocyclic structure, have been investigated as tyrosinase inhibitors due to their metal-chelating properties.[11]

The Benzonitrile Group: A Key Modulator of Biological Activity

The benzonitrile unit is not merely a passive structural element; its unique electronic properties and ability to engage in specific molecular interactions make it a valuable component in drug design.[3][4]

  • Anticancer and Kinase Inhibition: Benzonitrile derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways.[3][12][13] They are known to act as inhibitors of kinases, which are frequently dysregulated in cancer.[3] The nitrile group can form important interactions within the ATP-binding pocket of kinases.

  • Antiviral and Antimicrobial Activity: The benzonitrile scaffold has been incorporated into molecules with potent antiviral and antimicrobial properties.[3] For example, certain benzonitrile derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) entry into host cells.[3]

  • Bioisosterism and Pharmacokinetic Enhancement: The nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[4] This substitution can lead to improved metabolic stability, enhanced target affinity, and better overall pharmacokinetic profiles.[4] A related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, has been identified as a key intermediate in the synthesis of potential anticancer and anti-malarial agents.[14][15]

Predicted Biological Activity of this compound

Based on the analysis of its constituent parts, we can hypothesize several promising avenues for the biological activity of this compound.

Table 1: Predicted Biological Activities and Potential Targets

Predicted Biological ActivityPotential Molecular Target(s)Rationale
Anticancer Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases), TubulinThe benzonitrile moiety is a known kinase inhibitor scaffold. The piperidine ring is present in many anticancer drugs.
Analgesic/Anti-inflammatory Opioid receptors, COX enzymes4-Hydroxypiperidine derivatives have demonstrated analgesic properties.
Antiviral Viral entry proteins, viral enzymesBenzonitrile derivatives have shown antiviral activity against viruses like HCV.
Enzyme Inhibition Tyrosinase, other metalloenzymesThe 4-hydroxypiperidine moiety can chelate metal ions in enzyme active sites.

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the predicted biological activities, a tiered screening approach is recommended.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_optimization Lead Optimization synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro Primary In Vitro Assays (Enzyme Inhibition, Cytotoxicity) characterization->in_vitro Test Compound cell_based Secondary Cell-Based Assays (Signaling Pathways, Apoptosis) in_vitro->cell_based in_vivo In Vivo Models (e.g., Xenograft, Pain Models) cell_based->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar Active Hits adme ADME/Tox Profiling sar->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: A proposed experimental workflow for the synthesis, biological evaluation, and optimization of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Reaction: Nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-hydroxypiperidine.

Materials:

  • 4-fluorobenzonitrile

  • 4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary In Vitro Anticancer Screening: MTT Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Signaling Pathways for Investigation

Given the prevalence of benzonitrile-containing compounds as kinase inhibitors, a logical starting point for mechanistic studies would be to investigate the effect of this compound on key cancer-related signaling pathways.

signaling_pathway cluster_pathway Hypothesized Target Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Compound This compound Compound->RAF Inhibition?

Caption: A potential signaling pathway (MAPK/ERK) that could be inhibited by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. By leveraging the known biological activities of its constituent 4-hydroxypiperidine and benzonitrile moieties, a strong rationale can be made for its investigation as a potential therapeutic agent, particularly in the areas of oncology and analgesia. The experimental framework outlined in this guide provides a clear and logical path for the synthesis, screening, and mechanistic evaluation of this compound. Future work should focus on the synthesis of a library of derivatives to establish a robust structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be crucial in unlocking the full therapeutic potential of this versatile molecular architecture.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). National Center for Biotechnology Information. [Link]

  • Application of benzonitrile compound in preparation of antitumor drugs. (2014).
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2022). ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. (2023). MDPI. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2022). ACS Publications. [Link]

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  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Longdom Publishing. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). National Center for Biotechnology Information. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Communities. [Link]

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Methodological & Application

Application Notes and Protocols for Experimental Design Using 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-(4-Hydroxypiperidin-1-yl)benzonitrile in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has emerged as a significant building block in modern drug discovery. Its structure, characterized by a reactive benzonitrile group and a nucleophilic piperidine ring bearing a hydroxyl moiety, offers a unique combination of chemical handles for synthetic elaboration. This allows for the systematic construction of diverse molecular libraries targeting a range of therapeutic areas. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzonitrile group, in turn, can be transformed into various functional groups or act as a key pharmacophoric element.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design utilizing this compound. We will delve into its application as a key intermediate in the synthesis of biologically active compounds, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful experimental design.

PropertyValueReference
CAS Number 79421-43-5[1][2]
Molecular Formula C12H14N2O[1][2]
Molecular Weight 202.25 g/mol [1][2]
Melting Point 102-103 °C[1]
Boiling Point (Predicted) 407.5±40.0 °C[1]
Density (Predicted) 1.20±0.1 g/cm3 [1]
pKa (Predicted) 14.73±0.20[1]

Core Application: A Gateway to Bioactive Heterocycles

A primary application of this compound is its role as a precursor in the synthesis of heterocyclic compounds with demonstrated therapeutic potential. The benzonitrile moiety is particularly amenable to cyclization reactions, providing a robust entry into various heterocyclic systems.

Application I: Synthesis of 3-Aminopyrazole Derivatives for Oncology and Anti-malarial Screening

The conversion of nitriles to 3-aminopyrazoles is a cornerstone reaction in heterocyclic chemistry. Derivatives of 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile have been identified as key intermediates in the synthesis of 3-aminopyrazole derivatives, which are precursors for potential anticancer and anti-malarial agents[3]. The following protocol outlines a representative synthesis of a 3-aminopyrazole derivative from this compound.

The reaction proceeds via the nucleophilic addition of hydrazine to the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization to form the pyrazole ring. The choice of a basic medium, such as potassium carbonate, facilitates the deprotonation of hydrazine, enhancing its nucleophilicity. Ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates heating under reflux.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge flask with: - this compound - Hydrazine hydrate - Potassium carbonate - Ethanol B Equip with reflux condenser and magnetic stirrer A->B C Heat mixture to reflux (approx. 78 °C) B->C D Monitor reaction by TLC for consumption of starting material C->D E Cool to room temperature D->E F Remove solvent under reduced pressure E->F G Partition residue between water and ethyl acetate F->G H Separate organic layer, dry over Na2SO4, and filter G->H I Concentrate organic phase to yield crude product H->I J Purify by column chromatography (e.g., silica gel, DCM/MeOH gradient) I->J K Characterize purified product (NMR, MS, IR) J->K

Caption: Workflow for the synthesis of a 3-aminopyrazole derivative.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add ethanol as the solvent (approximately 10-20 mL per gram of starting material).

    • Add potassium carbonate (1.5 eq) to the suspension.

    • Finally, add hydrazine hydrate (2.0 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% methanol in dichloromethane). The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of methanol in dichloromethane.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application II: A Scaffold for Kinase and Nuclear Receptor Modulators

The this compound scaffold is also a valuable starting point for the development of inhibitors for key drug targets such as Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and modulators of the Farnesoid X Receptor (FXR).

MKK4 Inhibitors for Liver Regeneration

MKK4 has been identified as a critical regulator of hepatocyte regeneration, making it a promising target for therapies aimed at treating liver diseases[4][5]. Small molecule inhibitors of MKK4 have been shown to enhance liver regeneration[4]. The development of potent and selective MKK4 inhibitors is an active area of research[6][7].

A medicinal chemistry campaign could be initiated from this compound to generate a library of potential MKK4 inhibitors. The hydroxyl group of the piperidine can be functionalized to introduce diversity, while the benzonitrile can be converted to other functional groups known to interact with the kinase active site.

G A This compound (Starting Scaffold) B Parallel Synthesis Library Generation A->B C Primary Screening: MKK4 Kinase Assay (e.g., HTRF) B->C D Hit Identification C->D E Secondary Screening: Selectivity Profiling (MKK7, JNK1, etc.) D->E F Cell-based Assays (Hepatocyte Proliferation) E->F G Lead Optimization (SAR Studies) F->G H In Vivo Efficacy Studies (Liver Injury Models) G->H

Caption: Drug discovery workflow for MKK4 inhibitors.

FXR Partial Agonists for Metabolic Diseases

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism[8]. FXR agonists are being investigated for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH)[8]. Notably, partial agonists are of increasing interest as they may offer a better therapeutic window with fewer side effects compared to full agonists[9].

Once a library of compounds has been synthesized from the this compound scaffold, they can be screened for FXR activity using a cell-based reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

  • Compound Treatment:

    • Plate the transfected cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds for 18-24 hours. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its utility in constructing 3-aminopyrazole derivatives with potential anticancer and anti-malarial activity is well-documented. Furthermore, its scaffold is highly amenable to the development of compound libraries for screening against important therapeutic targets such as MKK4 and FXR. The protocols and experimental design strategies outlined in this document provide a solid foundation for researchers to leverage the full potential of this important chemical building block in their drug discovery endeavors.

References

  • Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 16(9), 7447–7456. [Link]

  • Ali, A. H., & Carey, E. J. (2014). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine, 2(1), 7. [Link]

  • Wüstefeld, T., et al. (2023). First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure. Cell, 186(16), 3469-3486.e27. [Link]

  • ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. Retrieved from [Link]

  • Chen, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical Biology & Drug Design, 85(4), 457-464. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Retrieved from [Link]

  • Zhang, H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry. [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(49), 34653-34666. [Link]

  • Wang, L., et al. (2016). Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. Chemical Biology & Drug Design, 87(3), 392-403. [Link]

  • Google Patents. (n.d.). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
  • Universität Tübingen. (n.d.). MKK4 Liver Regeneration. Retrieved from [Link]

  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

  • Al-Zaydi, K. M., & Al-Amari, M. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7505–7517. [Link]

  • ResearchGate. (n.d.). Fragmentation of GW4064 led to a highly potent partial Farnesoid X Receptor agonist with improved drug-like properties. Retrieved from [Link]

  • Downes, M., et al. (2008). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 105(14), 5425–5430. [Link]

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Application Notes and Protocols: 4-(4-Hydroxypiperidin-1-yl)benzonitrile as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex drug candidates. 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a bifunctional molecule featuring a reactive hydroxyl group and a synthetically versatile benzonitrile moiety, has emerged as a critical building block in the development of novel therapeutics. Its rigid piperidine scaffold and the electronic properties of the cyano-substituted phenyl ring make it an attractive starting material for creating molecules with tailored pharmacological profiles.

This comprehensive guide delves into the practical applications of this compound, with a particular focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 79421-43-5[1][2]
Molecular Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.25 g/mol [1][2]
Appearance White to off-white solidCommercially available
Melting Point 102-103 °C[2]
Boiling Point (Predicted) 407.5 ± 40.0 °C[2]
Density (Predicted) 1.20 ± 0.1 g/cm³[2]

Note: Physical properties can vary slightly depending on the supplier and purity.

Core Application: Synthesis of PARP Inhibitors like Niraparib

A prominent application of this compound is in the synthesis of Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor.[3][4] Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms.[5] The synthesis involves the coupling of a piperidinylphenyl moiety with an indazole core. This compound provides the foundational structure for the former.

The Strategic Importance of the Piperidine and Benzonitrile Moieties

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to introduce a three-dimensional character to a molecule, which can enhance binding to target proteins and improve pharmacokinetic properties.[6] In the context of PARP inhibitors, the piperidine moiety often engages in crucial interactions within the enzyme's active site.[7] The benzonitrile group, while serving as a synthetic handle, can also participate in favorable interactions with the receptor and contribute to the overall electronic profile of the molecule.

Synthetic Workflow Overview

The general strategy for incorporating this compound into a Niraparib precursor involves the activation of the hydroxyl group to facilitate a nucleophilic substitution reaction with the indazole nitrogen. A common and effective method for this transformation is the Mitsunobu reaction.

Synthetic Workflow A This compound C Mitsunobu Reaction A->C B Indazole Derivative (e.g., 2H-indazole-7-carboxamide) B->C D Coupled Intermediate C->D N-Arylation E Further Transformations (e.g., Chiral Resolution, Deprotection) D->E F Final API (e.g., Niraparib) E->F

Caption: General synthetic workflow for the utilization of this compound.

Detailed Experimental Protocol: Mitsunobu N-Arylation of an Indazole Derivative

This protocol describes a representative Mitsunobu reaction for the N-arylation of an indazole derivative using a protected form of this compound. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, is often advantageous in multi-step syntheses to prevent side reactions. For the purpose of this protocol, we will consider the reaction with a generic N-Boc protected 4-hydroxypiperidine derivative.

Rationale for Method Selection

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds under mild conditions.[8][9] It is particularly well-suited for coupling secondary alcohols with N-nucleophiles like indazoles, where direct alkylation might be challenging or lead to a mixture of N1 and N2 isomers. The reaction proceeds with a net inversion of stereochemistry at the alcohol carbon, a critical consideration when dealing with chiral centers.

Materials and Reagents
  • N-Boc-4-(4-cyanophenyl)piperidin-4-ol (or a similar protected derivative)

  • 2H-Indazole-7-carboxamide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-(4-cyanophenyl)piperidin-4-ol (1.0 eq), 2H-indazole-7-carboxamide (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M. Stir the solution at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over a period of 15-30 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes acidic impurities and residual water-soluble components.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-arylated indazole intermediate.

Expected Results and Characterization

The expected product is the N-2 arylated indazole, which is often the major regioisomer in such reactions. The yield can vary depending on the specific substrates and reaction conditions but is generally in the range of 60-85%.

Characterization of the Coupled Product:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzonitrile and indazole moieties, as well as the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the new C-N bond.

  • ¹³C NMR: The spectrum should show the corresponding carbon signals, including the quaternary carbon of the nitrile group and the carbons of the heterocyclic systems.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature (monitor for decomposition). Ensure reagents are anhydrous.
Side reactionsAdd DIAD/DEAD at a lower temperature (-20 °C or -78 °C) and allow to warm slowly. Use alternative Mitsunobu reagents like ADDP.[9]
Mixture of N1 and N2 Isomers Inherent reactivity of the indazoleWhile the Mitsunobu reaction often favors N2-alkylation, the ratio can be substrate-dependent. Careful chromatographic separation is necessary.
Difficult Purification Triphenylphosphine oxide and reduced azodicarboxylate byproductsUse polymer-supported triphenylphosphine for easier removal by filtration. Optimize the chromatographic conditions.

Signaling Pathway and Mechanism of Action of Downstream Products

The ultimate therapeutic utility of intermediates like this compound lies in the biological activity of the final drug molecules. PARP inhibitors, such as Niraparib, function by targeting the PARP family of enzymes, which are crucial for DNA single-strand break repair.

PARP Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor A DNA Single-Strand Break B PARP Activation A->B C DNA Repair B->C D DNA Single-Strand Break E PARP Inhibition (e.g., by Niraparib) D->E F Unrepaired SSB leads to Double-Strand Break at Replication Fork E->F G Defective Homologous Recombination (e.g., BRCA mutation) F->G H Cell Death (Apoptosis) G->H

Caption: Simplified mechanism of action of PARP inhibitors leading to synthetic lethality.

In cancer cells with pre-existing defects in homologous recombination (a major pathway for double-strand break repair), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks results in genomic instability and ultimately, cell death. This concept is known as "synthetic lethality."

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its utility is particularly highlighted in the construction of PARP inhibitors like Niraparib. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this key building block in their drug discovery and development programs. A thorough understanding of the reaction mechanisms and careful optimization of experimental conditions are crucial for achieving high yields and purity in the synthesis of these life-saving medicines.

References

  • Pevarello, P., et al. (2006). Journal of Medicinal Chemistry, 49(2), 684-698. [Link not available]
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Yuan, Y., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 373-381. [Link]

  • PubChem Compound Summary for CID 24958198, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link]

  • Mirza, M. R., et al. (2016). Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. The New England Journal of Medicine, 375(22), 2154-2164. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • Dodge, J. A., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Organic Preparations and Procedures International, 39(2), 205-209. [Link]

  • Di Sarno, V., et al. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. International Journal of Molecular Sciences, 24(20), 15437. [Link]

  • Li, H., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(24), 16652-16677. [Link]

  • Shvartsberg, Y. Y., et al. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 26(11), 3183. [Link]

  • Di Sarno, V., et al. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. PubMed. [Link]

  • Heravi, M. M., et al. (2015). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. Synthetic Communications, 45(15), 1781-1787. [Link]

  • Chakraborty, S., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. [Link]

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Application Note: Comprehensive Characterization of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of each analytical method, ensuring a robust and validated approach to characterization. All methodologies are grounded in established principles and align with international regulatory standards.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its purity and structural integrity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This application note outlines a multi-faceted analytical approach for the complete characterization of this compound, employing chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.25 g/mol [1]
CAS Number 79421-43-5[1][2]
Melting Point 102-103 °C[1]
Boiling Point 407.5 ± 40.0 °C (Predicted)[1]
Density 1.20 ± 0.1 g/cm³[1]
Appearance White to off-white crystalline powder
Storage Sealed in a dry place at room temperature.[2]

Analytical Strategy: A Multi-Technique Approach

A single analytical technique is insufficient for the comprehensive characterization of a pharmaceutical intermediate. Therefore, a combination of orthogonal methods is employed to build a complete profile of this compound.

A multi-technique workflow for comprehensive characterization.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are essential for separating the main compound from any impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of non-volatile, polar to moderately non-polar small molecules like this compound. The C18 stationary phase provides sufficient hydrophobic interaction for retention, while a polar mobile phase allows for the elution and separation of the analyte and any related impurities.[3] UV detection is suitable due to the presence of the benzonitrile chromophore.

Protocol: Purity Assay by RP-HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Expert Insight: The use of a buffer or acid modifier like formic acid helps to ensure consistent peak shapes for the basic piperidine nitrogen.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 235 nm (based on the benzonitrile UV absorbance).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Data Analysis and System Suitability:

    • The purity is determined by the area percent method.

    • System suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately.[4] This includes parameters like tailing factor, resolution, and repeatability, as defined in pharmacopeial guidelines such as USP <621>.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While the target compound itself is not sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The high boiling point of piperidine (106 °C) and its derivatives makes them amenable to GC analysis.[6]

Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Instrumentation:

    • GC-MS system with a headspace autosampler.

    • A polar capillary column (e.g., DB-624 or equivalent).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 200 °C.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the expected residual solvents.

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expert Insight: DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the hydroxyl proton is often observable.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For complete assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):

    • ¹H NMR:

      • ~7.5-7.6 (d, 2H, aromatic protons ortho to CN).

      • ~6.8-6.9 (d, 2H, aromatic protons meta to CN).

      • ~3.8-4.0 (m, 1H, CH-OH).

      • ~3.6-3.8 (m, 2H, equatorial protons on piperidine adjacent to N).

      • ~3.0-3.2 (m, 2H, axial protons on piperidine adjacent to N).

      • ~1.9-2.1 (m, 2H, equatorial protons on piperidine adjacent to CH-OH).

      • ~1.6-1.8 (m, 2H, axial protons on piperidine adjacent to CH-OH).

      • ~1.5-2.0 (s, 1H, OH).

    • ¹³C NMR:

      • ~152 (quaternary aromatic C attached to N).

      • ~133 (aromatic CH ortho to CN).

      • ~120 (quaternary C of CN).

      • ~119 (aromatic CH meta to CN).

      • ~100 (quaternary aromatic C attached to CN).

      • ~67 (CH-OH).

      • ~46 (CH₂ adjacent to N).

      • ~34 (CH₂ adjacent to CH-OH).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It serves as an excellent identity check.

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~3300-3400 (broad): O-H stretch from the hydroxyl group.

    • ~2950-2850: C-H stretches from the piperidine ring.

    • ~2220-2230 (sharp): C≡N stretch from the nitrile group.

    • ~1600, ~1510: C=C stretches from the aromatic ring.

    • ~1250-1350: C-N stretch.

    • ~1050-1150: C-O stretch from the secondary alcohol.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. It can be coupled with either GC or LC for separation prior to analysis. For this non-volatile compound, LC-MS with electrospray ionization (ESI) is most appropriate.

Protocol: LC-MS Analysis

  • Instrumentation:

    • LC-MS system with an ESI source.

  • LC Conditions:

    • Use the same HPLC conditions as described in Section 3.1.

  • MS Conditions:

    • Ionization Mode: Positive ESI. The basic nitrogen of the piperidine ring will readily accept a proton.

    • Scan Range: m/z 50-500.

    • Expected Ion: The protonated molecule [M+H]⁺ at m/z 203.26.

Thermal Analysis

Thermal analysis techniques are used to evaluate the physical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It is used to determine the melting point, and to investigate polymorphism, which is critical for pharmaceutical solids.

Protocol: DSC Analysis

  • Instrumentation:

    • DSC instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and crimp seal.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 200 °C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Expected Result:

    • A sharp endothermic peak corresponding to the melting point, expected to be in the range of 102-103 °C.[1] The shape and onset of the peak can provide information about purity.[9]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature, as well as to quantify the content of volatile components such as water or residual solvents.[10]

Protocol: TGA Analysis

  • Instrumentation:

    • TGA instrument.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Expected Result:

    • The sample should be thermally stable up to well above its melting point. Significant weight loss would indicate decomposition. A small initial weight loss may correspond to the loss of adsorbed water or volatile impurities.

Method Validation

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[11][12][13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][14][15]

Key validation parameters according to ICH Q2(R2).

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[16]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. By combining chromatographic, spectroscopic, and thermal analyses as outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. Adherence to the detailed protocols and validation principles will ensure data of the highest quality and integrity, supporting robust drug development programs.

References

  • ResearchGate. (n.d.). Scheme 2. Products of benzonitrile/piperidine reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). PL-FTIR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

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  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

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Illuminating Molecular Architecture: An Application Guide to the NMR Spectroscopy of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetically valuable intermediate, 4-(4-Hydroxypiperidin-1-yl)benzonitrile. In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. NMR spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure. This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, outlining the fundamental principles and practical considerations for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. By dissecting the predicted spectral features, this guide explains the causal relationships between the molecule's structure and its NMR fingerprint, thereby providing a robust framework for its characterization.

Introduction: The Significance of this compound and the Power of NMR

This compound, with the molecular formula C₁₂H₁₄N₂O, is a bifunctional molecule incorporating a polar 4-hydroxypiperidine moiety and a cyano-substituted aromatic ring. This unique combination of structural features renders it a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The piperidine ring is a common scaffold in many pharmaceuticals, and the benzonitrile group can serve as a handle for a variety of chemical transformations.

Given its role as a critical intermediate, a thorough understanding of its structural integrity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing a detailed atomic-level map of the molecule. This guide will walk through the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation based on established principles of chemical shifts, spin-spin coupling, and signal multiplicities.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is a field-proven methodology for obtaining high-resolution NMR spectra of this compound.

Materials and Reagents
  • This compound (Purity >98%)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Volumetric flasks and analytical balance

Sample Preparation: A Step-by-Step Workflow

The causality behind this rigorous preparation is to minimize paramagnetic impurities and ensure a homogeneous sample, which are critical for sharp, well-resolved NMR signals.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; DMSO-d₆ is a good choice for ensuring the solubility of this moderately polar compound and for observing the hydroxyl proton, which may exchange with residual water in other solvents.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR Sample Preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Spectral Interpretation: Decoding the Molecular Signature

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on established substituent effects and data from analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the 4-hydroxypiperidine moiety.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~7.60d, J ≈ 9.0 Hz2HAromatic (ortho to -CN)
H-b~7.05d, J ≈ 9.0 Hz2HAromatic (ortho to piperidine)
H-c~4.80d, J ≈ 4.0 Hz1H-OH
H-d~3.80m1HCH (on C4)
H-e~3.65m2HN-CH₂ (axial)
H-f~3.10m2HN-CH₂ (equatorial)
H-g~1.85m2HCH₂ (axial, adjacent to C4)
H-h~1.45m2HCH₂ (equatorial, adjacent to C4)

Justification of Assignments:

  • Aromatic Protons (H-a, H-b): The benzonitrile ring will exhibit a classic AA'BB' system due to para-substitution. The protons ortho to the electron-withdrawing cyano group (H-a) are expected to be deshielded and appear at a lower field (~7.60 ppm) as a doublet. Conversely, the protons ortho to the electron-donating piperidine nitrogen (H-b) will be shielded and appear at a higher field (~7.05 ppm) as a doublet with a similar coupling constant.

  • Hydroxyl Proton (H-c): In DMSO-d₆, the hydroxyl proton is expected to be a distinct signal, likely a doublet due to coupling with the adjacent methine proton (H-d). Its chemical shift is variable but is predicted to be around 4.80 ppm.

  • Piperidine Protons (H-d to H-h): The piperidine ring exists in a chair conformation.

    • The methine proton at C4 (H-d), attached to the hydroxyl group, will be deshielded and appear around 3.80 ppm as a multiplet.

    • The methylene protons adjacent to the nitrogen (H-e and H-f) are diastereotopic. The axial protons (H-e) are generally deshielded relative to the equatorial protons (H-f) in N-aryl piperidines and are expected to appear as complex multiplets.

    • The methylene protons at C3 and C5 (H-g and H-h) are also diastereotopic. They will appear as complex multiplets in the aliphatic region, with the axial protons typically at a lower field than the equatorial protons.

Caption: Molecular Structure with Proton Assignments.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

SignalChemical Shift (δ, ppm)Assignment
C-1~152.5Aromatic (C-N)
C-2~114.0Aromatic (CH, ortho to piperidine)
C-3~133.5Aromatic (CH, ortho to -CN)
C-4~101.0Aromatic (C-CN)
C-5~120.0Cyano (-CN)
C-6~66.0CH-OH (C4)
C-7~48.0N-CH₂ (C2, C6)
C-8~34.0CH₂ (C3, C5)

Justification of Assignments:

  • Aromatic Carbons (C-1 to C-4):

    • The carbon attached to the nitrogen (C-1) will be significantly deshielded due to the electron-withdrawing nature of the nitrogen, appearing around 152.5 ppm.

    • The carbon bearing the cyano group (C-4) will be relatively shielded, appearing at a higher field around 101.0 ppm.

    • The ortho and meta carbons will have distinct chemical shifts based on the electronic effects of the substituents.

  • Cyano Carbon (C-5): The nitrile carbon typically resonates in the 115-125 ppm range.

  • Piperidine Carbons (C-6 to C-8):

    • The carbon attached to the hydroxyl group (C-6) will be deshielded and is predicted to be around 66.0 ppm.

    • The methylene carbons adjacent to the nitrogen (C-7) will appear around 48.0 ppm.

    • The remaining methylene carbons (C-8) will be found at a higher field, around 34.0 ppm.

Conclusion: A Validated Structural Blueprint

This application guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. While based on predicted data in the absence of a publicly available, fully assigned spectrum, the interpretations are grounded in fundamental NMR principles and data from structurally related compounds. This self-validating system of analysis, combining chemical shift theory, coupling patterns, and integration, allows for a confident structural confirmation of this important synthetic intermediate. Researchers and drug development professionals can utilize this guide as a reliable reference for their own analytical work, ensuring the quality and integrity of their chemical entities.

References

  • Chemistry Steps: NMR Chemical Shift Values Table. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11106416, this compound. Available at: [Link]

  • UCL Department of Chemistry: Chemical shifts. Available at: [Link]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073–1080. Available at: [Link]

Definitive Mass Spectrometric and Chromatographic Analysis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note presents a robust and validated methodology for the analysis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a key heterocyclic scaffold relevant in pharmaceutical development.[1] We detail a complete workflow, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The scientific rationale for each step is elucidated, emphasizing the principles of electrospray ionization (ESI) and collision-induced dissociation (CID). Expected fragmentation pathways are proposed and supported by established principles of mass spectrometry, providing a reliable framework for the identification and structural confirmation of this compound and related analogues. This guide is intended for researchers in analytical chemistry, drug discovery, and quality control.

Foundational Principles and Strategic Overview

The compound this compound (Chemical Formula: C₁₂H₁₄N₂O, Molecular Weight: 202.25 g/mol ) incorporates three key functional groups that dictate its analytical behavior: a tertiary amine within the piperidine ring, a hydroxyl group, and an aromatic nitrile moiety.[2][3] The tertiary amine is a prime site for protonation, making positive mode Electrospray Ionization (ESI) an ideal choice for generating a strong signal for the protonated molecule, [M+H]⁺.

Our analytical strategy is twofold:

  • Chromatographic Separation: To isolate the analyte from complex matrices and ensure analytical specificity, we employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is well-suited for separating moderately polar aromatic compounds.[4][5]

  • Mass Spectrometric Detection and Elucidation: High-resolution mass spectrometry provides definitive identification based on accurate mass. Tandem MS (MS/MS) with Collision-Induced Dissociation (CID) is used to induce characteristic fragmentation, creating a structural fingerprint of the molecule.

The entire workflow is designed to be a self-validating system, adhering to principles outlined in the International Council for Harmonisation (ICH) and FDA guidelines for analytical procedure validation.[6][7][8] This ensures the method is fit for its intended purpose, delivering accuracy, precision, and reliability.

Experimental Workflow Overview

The logical flow from sample acquisition to final data interpretation is crucial for reproducible results. The following diagram outlines the comprehensive experimental procedure.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Weigh Analyte Standard dissolve Dissolve in 50:50 Methanol:Water to 1 µg/mL prep->dissolve inject Inject 5 µL onto C18 Column dissolve->inject gradient Apply Water/Acetonitrile Gradient (with 0.1% Formic Acid) inject->gradient elute Analyte Elution gradient->elute esi Positive ESI Source elute->esi ms1 MS1 Scan: Detect [M+H]⁺ esi->ms1 isolate Isolate m/z 203.12 ms1->isolate cid MS2: Collision-Induced Dissociation (CID) isolate->cid detect Detect Fragment Ions cid->detect process Process Chromatogram and Mass Spectra detect->process confirm Confirm Parent & Fragment Ions process->confirm report Generate Report confirm->report

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

These protocols are designed for a standard LC-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument, equipped with an ESI source.

Protocol 1: Preparation of Standard and Samples

Rationale: The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the reversed-phase mobile phase. A mixture of methanol and water is effective for moderately polar compounds and prevents analyte precipitation upon injection.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in 10 mL of methanol in a Class A volumetric flask. Sonicate for 5 minutes if necessary.

  • Working Solution (1 µg/mL): Perform serial dilutions from the stock solution using a diluent of 50:50 (v/v) methanol:LC-MS grade water. This concentration is typically suitable for generating a strong signal without saturating the detector.

  • Final Sample: Transfer 1 mL of the working solution into an autosampler vial for analysis.

Protocol 2: Liquid Chromatography Method

Rationale: A C18 column provides excellent retention for the aromatic benzonitrile portion of the molecule. The use of formic acid as a mobile phase additive is crucial; it acidifies the mobile phase, ensuring the tertiary amine on the piperidine ring remains protonated, which leads to better peak shape and enhanced ionization efficiency in the MS source.[9]

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 10% B to 95% B over 8 min; hold at 95% B for 2 min; re-equilibrate
Protocol 3: Mass Spectrometry Method

Rationale: Positive mode ESI is selected to leverage the high proton affinity of the piperidine nitrogen. The MS1 scan confirms the presence of the protonated molecule. The MS/MS experiment uses CID with argon as a collision gas to induce fragmentation at the weakest bonds, providing structural information.[10] The collision energy is ramped to capture both low-energy (stable fragments) and high-energy dissociations.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
MS1 Scan Range m/z 50-500
MS/MS Precursor Ion m/z 203.12 (Isolation Width: 1.0 Da)
Collision Gas Argon
Collision Energy Ramped from 10 to 40 eV

Expected Results: Fragmentation Pathway Analysis

Upon analysis, the MS1 spectrum should exhibit a prominent ion at m/z 203.12 , corresponding to the protonated molecule [C₁₂H₁₅N₂O]⁺ (exact mass: 203.1184). The subsequent MS/MS analysis of this precursor ion is predicted to yield a series of characteristic fragment ions. The fragmentation is primarily driven by the charge located on the nitrogen atom and the presence of the hydroxyl group.

Key Fragmentation Pathways:
  • Neutral Loss of Water: The most facile fragmentation for hydroxylated piperidine alkaloids is the loss of a water molecule (H₂O, 18.01 Da).[11][12] This is a low-energy process that produces a highly stable, resonance-delocalized cation.

  • Piperidine Ring Fission: Cleavage of the bonds alpha to the protonated nitrogen is a common pathway for piperidine derivatives, leading to the formation of stable iminium ions.[13]

  • Benzonitrile Moiety Cleavage: Fragmentation can involve the benzonitrile portion of the molecule, including cleavage of the C-N bond connecting the two ring systems.

The proposed fragmentation scheme is visualized below.

Caption: Proposed MS/MS fragmentation of protonated this compound.

Summary of Expected Ions

The following table summarizes the key ions expected in the mass spectrum. High-resolution instrumentation will allow for the confirmation of the elemental composition of each fragment.

m/z (Theoretical)Elemental CompositionNeutral LossDescription of Fragment
203.1184[C₁₂H₁₅N₂O]⁺-Protonated Parent Molecule ([M+H]⁺)
185.1078[C₁₂H₁₃N₂]⁺H₂OLoss of water from the hydroxylated piperidine ring
118.0657[C₈H₈N]⁺C₄H₇NOFragment containing the protonated benzonitrile moiety
102.0449[C₇H₄N]⁺C₅H₁₁NOFragment corresponding to the cyanophenyl cation

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. By explaining the causality behind experimental choices—from mobile phase composition to ionization and fragmentation techniques—this guide equips researchers with a robust method for reliable identification and structural confirmation. The predicted fragmentation patterns serve as a definitive reference for data interpretation, ensuring high confidence in analytical results within a drug development or quality control setting.

References

  • Vila, L. M. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link][11][12][14]

  • Herod, A. A., Bartle, K. D., & Kandiyoti, R. (2007). Characterization of Heavy Hydrocarbons by Chromatographic and Mass Spectrometric Methods: An Overview. Energy & Fuels. Available at: [Link][4]

  • Gao, Y. et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Available at: [Link][15]

  • Jusseau, J. et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions. Available at: [Link][16][17]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link][6]

  • Chaudhuri, S. K. et al. (2021). A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Journal of the American Society for Mass Spectrometry. Available at: [Link][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121362649, 4-((2S,4R)-4-Hydroxypiperidin-2-yl)benzonitrile. Available at: [Link][3]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link][18]

  • Chan, A. Y. et al. (2016). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. Available at: [Link][7]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link][9]

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link][19]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link][5]

  • Kumar, P. et al. (2014). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E. Available at: [Link][1]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][8]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Novel Compound Evaluation

4-(4-Hydroxypiperidin-1-yl)benzonitrile is identified as a key intermediate in the synthesis of 3-aminopyrazole derivatives, which are recognized as precursors for anticancer and anti-malarial agents[1]. This positions the compound as a molecule of interest for drug discovery and development. The initial in vitro evaluation of any novel compound is a critical step to determine its biological activity and therapeutic potential. This guide provides a comprehensive, multi-tiered approach for researchers to systematically determine the effective dosage and preliminary mechanism of action of this compound in various in vitro experimental settings.

The following protocols are designed to be self-validating, providing a logical progression from broad characterization to more specific functional and target-based assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt the protocols to their specific research questions.

Phase 1: Foundational Compound Characterization

Before initiating cell-based assays, it is imperative to establish the fundamental physicochemical properties of this compound. These parameters are crucial for accurate and reproducible experimental outcomes.

Solubility and Stability Assessment

Rationale: The solubility of a compound in the chosen cell culture medium and its stability over the duration of the experiment are fundamental to ensuring that the cells are exposed to a known and consistent concentration of the test article. Poor solubility can lead to compound precipitation and inaccurate dose-response relationships.

Protocol: Kinetic Solubility Assay in Cell Culture Media

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in the desired cell culture medium (e.g., DMEM, RPMI-1640) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the solutions at 37°C, 5% CO₂ for a period that mimics the longest duration of the planned cell-based assays (e.g., 24, 48, 72 hours).

  • Visual and Instrumental Analysis: At each time point, visually inspect the solutions for any signs of precipitation. Additionally, analyze the solutions using a nephelometer or a plate reader capable of detecting light scattering to quantify precipitation.

  • Stability Assessment (Optional but Recommended): Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound at the beginning and end of the incubation period to assess its chemical stability in the culture medium.

Data Interpretation: The highest concentration that remains in solution without precipitation is considered the upper limit for subsequent in vitro experiments.

Phase 2: Initial Biological Assessment - Cytotoxicity Profiling

Rationale: A broad cytotoxicity screen across multiple cell lines is the first step in understanding the biological activity of a novel compound. This will establish a dose-response relationship and determine the concentration range that elicits a cellular effect. Given its potential as a precursor for anticancer agents, a panel of cancer cell lines is recommended.

Cell Viability Assays (MTS/MTT)

Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound, as determined by the solubility assay (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7Breast CancerEstrogen receptor-positive, commonly used for initial screening.
MDA-MB-231Breast CancerTriple-negative, represents a more aggressive subtype.
A549Lung CancerA common model for non-small cell lung cancer.
HCT116Colon CancerA well-characterized colorectal cancer cell line.
PC-3Prostate CancerAndrogen-independent prostate cancer cell line.
A normal, non-cancerous cell line (e.g., hTERT-immortalized retinal pigment epithelial cells - RPE-1) should be included to assess for cancer-specific cytotoxicity.

Expected Outcome and Interpretation: The IC50 values will provide a quantitative measure of the compound's potency in each cell line. A low micromolar or nanomolar IC50 in cancer cell lines with a significantly higher IC50 in normal cells would suggest potential as a selective anticancer agent. These initial IC50 values will guide the dosage selection for subsequent mechanistic studies. For example, concentrations around the IC50, as well as one log above and below, are typically used.

Phase 3: Mechanistic Investigation

Based on the initial cytotoxicity data, the next phase aims to elucidate the potential mechanism of action. Given the structural alerts for anticancer activity, investigating effects on cell cycle and apoptosis is a logical starting point.

Cell Cycle Analysis

Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Analyzing the cell cycle distribution following treatment can provide insights into the compound's mechanism.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

Rationale: Determining whether the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis is a key mechanistic question.

Protocol: Annexin V/PI Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for a relevant time point (e.g., 48 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow for Initial In Vitro Characterization

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Target Identification (Hypothetical) solubility Solubility & Stability Assessment viability Cell Viability Assays (MTS/MTT) Determine IC50 solubility->viability Define concentration range cell_cycle Cell Cycle Analysis viability->cell_cycle Use IC50 concentrations apoptosis Apoptosis Assay viability->apoptosis Use IC50 concentrations target_engagement Target Engagement Assays cell_cycle->target_engagement apoptosis->target_engagement Elucidate upstream mechanism pathway_analysis Signaling Pathway Analysis target_engagement->pathway_analysis Validate target modulation

Caption: A multi-phase workflow for the systematic in vitro evaluation of novel compounds.

Phase 4: Hypothetical Target Engagement and Pathway Analysis

While the specific molecular target of this compound is unknown, its potential as a precursor for anticancer agents suggests it might interact with common cancer-related signaling pathways. A hypothetical scenario is that it could inhibit a protein kinase involved in cell proliferation.

Hypothetical Signaling Pathway

G cluster_0 Hypothetical Kinase Cascade GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_X Kinase X (Hypothetical Target) RTK->Kinase_X TF Transcription Factor Kinase_X->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->Kinase_X Inhibition

Caption: Hypothetical signaling pathway where the compound inhibits a key kinase.

Target Engagement Assays

Rationale: Once a putative target class is hypothesized (e.g., kinases), target engagement assays can be employed to determine if the compound directly interacts with its intended target in a cellular context.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment: Treat cells with the compound at various concentrations for a short duration (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) form of a downstream substrate of the hypothesized target kinase and the total protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target's substrate. A dose-dependent decrease in the phosphorylated substrate would suggest target engagement.

Summary of Recommended Initial Dosages for In Vitro Experiments

Assay TypeRecommended Starting Concentration RangeRationale
Solubility/Stability 0.78 µM - 100 µMTo determine the maximum soluble concentration in cell culture media.
Cytotoxicity (IC50 Determination) 0.1 µM - 100 µM (or up to the solubility limit)To establish a broad dose-response curve and identify the potency of the compound.
Mechanistic Studies (Cell Cycle, Apoptosis) 0.5x, 1x, and 2x the determined IC50 valueTo investigate the cellular effects at biologically relevant concentrations.
Target Engagement (e.g., Western Blot) A range spanning two logs around the IC50 value (e.g., 0.1x to 10x IC50)To confirm target modulation in a dose-dependent manner.

Conclusion and Future Directions

This document provides a robust framework for the initial in vitro characterization of this compound. By systematically determining its solubility, cytotoxicity, and effects on key cellular processes, researchers can establish a solid foundation for further investigation. The recommended dosage ranges are starting points and should be optimized based on the empirical data generated from these assays. Future studies could involve broader kinase screening panels, animal models for efficacy and toxicity, and medicinal chemistry efforts to optimize the compound's potency and selectivity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135489953, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]. Accessed January 23, 2026.

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Application Notes and Protocols: 4-(4-Hydroxypiperidin-1-yl)benzonitrile in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Sigma-1 Receptor Ligand

4-(4-Hydroxypiperidin-1-yl)benzonitrile is a synthetic compound featuring a piperidine ring linked to a benzonitrile group. This structural motif is of significant interest in neuroscience research due to its prevalence in molecules that exhibit high affinity for various central nervous system (CNS) targets. While extensive peer-reviewed studies on this specific molecule are not widely available, its inclusion in patent literature concerning therapeutic agents for neurodegenerative conditions, such as Alzheimer's disease, points towards its potential as a modulator of neuronal function and survival.[1][2][3] The structural similarity to known sigma receptor ligands further suggests that this compound may exert its effects through these unique intracellular chaperones.[4][5]

Sigma-1 receptors are transmembrane proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that play a crucial role in regulating cellular stress responses, ion channel activity, and neuronal plasticity.[6] Their modulation has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including neurodegenerative diseases, ischemic stroke, and neuropathic pain. This document provides a comprehensive guide to the potential applications of this compound in neuroscience research, with a focus on its likely role as a sigma-1 receptor ligand. Detailed protocols for in vitro and in vivo characterization are provided to enable researchers to explore its therapeutic potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 79421-43-5PubChem
Molecular Formula C₁₂H₁₄N₂OPubChem
Molecular Weight 202.25 g/mol PubChem
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Proposed Mechanism of Action: A Focus on the Sigma-1 Receptor

The 4-hydroxypiperidine and benzonitrile moieties are common pharmacophores in ligands targeting sigma receptors. It is hypothesized that this compound acts as a ligand for the sigma-1 receptor. This interaction is predicted to initiate a cascade of downstream signaling events that contribute to neuroprotection.

Sigma-1_Receptor_Signaling cluster_0 Cellular Stress cluster_1 This compound cluster_2 Sigma-1 Receptor Activation cluster_3 Neuroprotective Outcomes Oxidative_Stress Oxidative Stress Sigma1R Sigma-1 Receptor Oxidative_Stress->Sigma1R triggers dissociation ER_Stress ER Stress ER_Stress->Sigma1R triggers dissociation Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->Sigma1R triggers dissociation Compound This compound Compound->Sigma1R binds and modulates Neuronal_Survival Enhanced Neuronal Survival Sigma1R->Neuronal_Survival promotes Reduced_Apoptosis Reduced Apoptosis Sigma1R->Reduced_Apoptosis inhibits Improved_Synaptic_Plasticity Improved Synaptic Plasticity Sigma1R->Improved_Synaptic_Plasticity enhances

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the neuropharmacological properties of this compound.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity of the compound for the sigma-1 receptor using a competitive radioligand binding assay.

Workflow Diagram:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell or tissue membranes expressing Sigma-1 receptors Start->Prepare_Membranes Incubate Incubate membranes with [3H]-(+)-pentazocine and varying concentrations of test compound Prepare_Membranes->Incubate Filter Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filter Measure_Radioactivity Measure radioactivity of the filters using liquid scintillation counting Filter->Measure_Radioactivity Analyze_Data Analyze data to determine Ki value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro sigma-1 receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., guinea pig brain) or cultured cells expressing sigma-1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (for total binding).

      • A fixed concentration of the radioligand [³H]-(+)-pentazocine (e.g., 5 nM).

      • Membrane preparation (typically 100-200 µg of protein).

    • For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) in separate wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data:

Based on structurally similar compounds, this compound is expected to exhibit a Ki value in the nanomolar range for the sigma-1 receptor.

Protocol 2: In Vitro Neuroprotection Assay in a Neuronal Cell Line

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) in appropriate media and conditions.

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 1-2 hours.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[7]

    • Include control wells: untreated cells, cells treated with the neurotoxin alone, and cells treated with the compound alone.

    • Incubate for 24 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, incubate the cells with MTT solution, then solubilize the formazan crystals and measure the absorbance.

    • For the LDH assay, measure the amount of LDH released into the culture medium from damaged cells.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Plot cell viability against the logarithm of the compound concentration.

    • Determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximal neuroprotective effect).

Protocol 3: In Vivo Assessment of Cognitive Enhancement in a Rodent Model of Alzheimer's Disease

This protocol evaluates the potential of the compound to improve cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).

Step-by-Step Methodology:

  • Animal Model and Treatment:

    • Use age-matched transgenic and wild-type mice.

    • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., daily for 2-4 weeks).

  • Behavioral Testing:

    • Assess spatial learning and memory using the Morris water maze test.[5]

      • Acquisition Phase: Train the mice to find a hidden platform in a pool of opaque water over several days. Record the escape latency and path length.

      • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

    • Assess working memory using the Y-maze spontaneous alternation test.[8]

      • Allow the mice to freely explore a Y-shaped maze. Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA, t-test).

    • Compare the performance of the compound-treated transgenic mice to vehicle-treated transgenic mice and wild-type mice.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. The protocols outlined in this document provide a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. Future research should focus on confirming its binding affinity and selectivity for sigma receptors, exploring its effects on downstream signaling pathways, and assessing its efficacy in a broader range of in vivo models of neurodegeneration and other CNS disorders.

References

  • Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • Takeda, S., Sato, N., Uchio-Yamada, K., Sawada, K., & Kunisawa, N. (2017). Therapeutic agent for diseases associated with nerve axon dysfunction, including therapeutic agent for alzheimer's disease. U.S.
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  • Kim, H. J., Choi, H., Kim, Y., & Lee, K. (2016). Pharmaceutical composition for treating or preventing degenerative brain disease comprising multi-targeting compound.
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  • Chakraborty, S., Bandyopadhyay, J., & Basu, S. (2021). Multi-target inhibition ability of neohesperidin dictates its neuroprotective activity: Implication in Alzheimer's disease therapeutics. International journal of biological macromolecules, 176, 324–336. [Link]

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  • Ooki, S., & Yamada, Y. (2018). Gip receptor activating peptide.
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  • Al-Huniti, M. H., Al-Hiari, Y. M., & Quqa, K. I. (2014). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(7), 711–720. [Link]

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The Emergent Role of 4-(4-Hydroxypiperidin-1-yl)benzonitrile in Oncology Research: A Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the relentless pursuit of novel therapeutic agents for oncology, the exploration of diverse chemical scaffolds is paramount. 4-(4-Hydroxypiperidin-1-yl)benzonitrile emerges as a compound of interest, not from a history of extensive investigation, but from the promise held within its structural motifs. While direct, comprehensive studies on its anticancer properties are in their nascent stages, its chemical architecture, featuring a hydroxylated piperidine ring linked to a benzonitrile group, shares similarities with moieties found in other biologically active molecules. For instance, the piperidine ring is a common feature in many FDA-approved drugs, and nitrile-containing compounds have demonstrated a wide range of pharmacological activities. This has led to the hypothesis that this compound could serve as a valuable building block or a lead compound in the development of new anticancer agents.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of this compound for its potential applications in oncology. We will delve into the rationale behind key experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of potential outcomes. Our approach is grounded in the principles of rigorous scientific inquiry, aiming to provide a solid foundation for any future investigation into this promising compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is the bedrock of reliable and reproducible experimental work.

PropertyValueSource
CAS Number 79421-43-5[1][2]
Molecular Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.25 g/mol [1][2]
Melting Point 102-103 °C[1]
Boiling Point 407.5±40.0 °C (Predicted)[1]
Purity ≥98% (Commercially available)
Storage Sealed in a dry place at room temperature.

Note on Solubility and Stock Solution Preparation: The solubility of this compound in aqueous media is expected to be limited. Therefore, for in vitro studies, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to determine the maximum tolerable DMSO concentration for the chosen cell lines to avoid solvent-induced cytotoxicity. A preliminary vehicle control experiment is always recommended.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

In the absence of direct evidence, we can formulate hypotheses about the potential mechanisms of action of this compound based on its structural features and the known activities of related compounds. Structurally similar compounds, such as certain 4-aryl-1,4-dihydropyridines, have been shown to possess anticancer activity.[3][4] These compounds can modulate various cellular processes, including cell cycle progression and apoptosis.

Therefore, a primary hypothesis is that this compound may exert its anticancer effects by:

  • Inducing cell cycle arrest: Halting the proliferation of cancer cells at specific checkpoints of the cell cycle.

  • Triggering apoptosis: Activating the programmed cell death pathway in malignant cells.

  • Modulating key signaling pathways: Interfering with signaling cascades that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK pathways.

The following experimental protocols are designed to systematically investigate these hypotheses.

Experimental Workflow for In Vitro Evaluation

The initial assessment of a novel compound's anticancer potential follows a logical and stepwise progression. The workflow below outlines the key stages of this process.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_signaling Phase 3: Signaling Pathway Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Key Signaling Proteins) D->F E->F

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Application Notes and Protocols

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity.[2][5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cell viability and the cytotoxic potential of the test compound.[2][5]

Protocol: MTT Assay

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

Rationale: A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Investigating Antiproliferative Effects: Cell Cycle Analysis

Rationale: Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. Cell cycle analysis by flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

cell_cycle cluster_checkpoints Key Checkpoints G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S C1 G1/S Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M C2 G2/M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle and its major checkpoints.

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The DNA content of the cells will be represented in a histogram. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Probing Molecular Targets: Western Blot Analysis

Rationale: To delve deeper into the molecular mechanisms underlying the observed effects on cell viability, apoptosis, and the cell cycle, Western blotting is an indispensable technique.[8][9] It allows for the detection and semi-quantification of specific proteins involved in key signaling pathways that regulate these processes. For instance, one could investigate the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) or cell cycle regulation (e.g., cyclins, cyclin-dependent kinases).

Protocol: Western Blot Analysis of Key Signaling Proteins

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed experiments are designed to systematically assess its cytotoxic and antiproliferative effects and to begin to unravel its mechanism of action. Positive and reproducible results from these studies would provide a strong rationale for more advanced preclinical investigations, including in vivo efficacy studies in animal models and further medicinal chemistry efforts to optimize its potency and pharmacological properties. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging, but it begins with rigorous and well-designed in vitro studies as described herein.

References

  • Oliveira, T.A.S., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Zhang, X., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

  • Al-Bayati, F. A. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Thiyagarajan, P., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Abdel-Nabi, S. H., et al. (2002). Anticancer Activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) Analogues and Their Abilities to Interact With Lymphoendothelial Cell Surface Markers. PubMed. Available at: [Link]

  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Sharma, G., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Available at: [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Parhiz, H., et al. (2023). Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways. MDPI. Available at: [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]

  • Black, D. M., et al. (2025). New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. PMC. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Oliveira, T.A.S., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Available at: [Link]

  • Barker, K. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Szymańska, E., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

  • Nagy, V., et al. (2023). Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. MDPI. Available at: [Link]

  • Abdel-Nabi, S. H., et al. (2002). 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007): a topical treatment for cutaneous metastases from malignant cancers. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in synthesizing this valuable intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile and 4-hydroxypiperidine. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will delve into the intricacies of this synthesis, providing evidence-based solutions to common challenges.

Reaction Overview: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] In this reaction, the electron-rich nitrogen of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient carbon atom of 4-fluorobenzonitrile that is bonded to the fluorine atom. The presence of the electron-withdrawing nitrile group (-CN) para to the fluorine leaving group is crucial as it activates the aromatic ring towards nucleophilic attack.[4] The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4]

SNAr_Mechanism reagents 4-Fluorobenzonitrile + 4-Hydroxypiperidine transition_state Meisenheimer-like Intermediate reagents->transition_state Nucleophilic Attack product This compound + HF transition_state->product Loss of F-

Caption: General mechanism for the SNAr synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality Analysis:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities.

  • Product Degradation: The product might be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant product loss can occur during the isolation and purification steps.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Quality incomplete->optimize_conditions Yes side_reactions Significant Side Products? incomplete->side_reactions No optimize_conditions->check_completion modify_conditions Modify Conditions: - Lower Temperature - Use a Milder Base - Scavenge Water side_reactions->modify_conditions Yes workup_issue Product Loss During Workup/Purification? side_reactions->workup_issue No modify_conditions->check_completion optimize_workup Optimize Workup: - Adjust pH - Use Alternative Solvents - Optimize Chromatography workup_issue->optimize_workup Yes success Yield Improved workup_issue->success No optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Optimization Strategies:

ParameterRecommendationRationale
Solvent Use a polar aprotic solvent such as DMSO or DMF.These solvents effectively solvate the reactants and the intermediate Meisenheimer complex, facilitating the reaction. DMSO has been shown to be effective.[5]
Base A mild inorganic base like potassium carbonate (K₂CO₃) is recommended.[5]The base neutralizes the hydrofluoric acid (HF) byproduct, driving the reaction forward. Stronger bases like sodium hydride (NaH) can deprotonate the hydroxyl group of 4-hydroxypiperidine, potentially leading to side reactions.
Temperature A reaction temperature of around 120°C is often optimal.[5]Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition and the formation of colored impurities.
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal time, which is typically around 6-8 hours.[5]Prolonged reaction times at high temperatures can lead to product degradation.
Reagent Purity Ensure the 4-fluorobenzonitrile and 4-hydroxypiperidine are of high purity and dry.Impurities can interfere with the reaction. Water can compete with the nucleophile and also affect the solubility of the base.

Question 2: I am observing significant formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dark, tarry substances is usually indicative of decomposition or polymerization side reactions.

Causality Analysis:

  • High Reaction Temperature: Excessive heat can cause the starting materials or the product to decompose.

  • Presence of Oxygen: At high temperatures, oxidative side reactions can occur, leading to colored impurities.

  • Strong Base: The use of an overly strong base can promote unwanted side reactions and polymerization.

Preventative Measures:

  • Temperature Control: Maintain the reaction temperature at the recommended level (around 120°C) and avoid localized overheating.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Base Selection: Use a milder base such as potassium carbonate.

  • Degassed Solvents: Using solvents that have been degassed can also help to minimize oxidative side reactions.

Question 3: My final product is difficult to purify, and I see persistent impurities in my NMR/LC-MS. What are these impurities and how can I remove them?

Answer:

Common impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted 4-fluorobenzonitrile Characteristic signals in ¹H and ¹⁹F NMR.Can often be removed by recrystallization or column chromatography.
Unreacted 4-hydroxypiperidine Water-soluble.Can be removed by an acidic wash (e.g., dilute HCl) during the aqueous workup.
Bis-arylated byproduct Higher molecular weight peak in LC-MS.This can be challenging to remove. Optimizing the stoichiometry (slight excess of 4-hydroxypiperidine) can minimize its formation. Careful column chromatography may be required.
Decomposition products Broad, unresolved peaks in NMR and multiple peaks in LC-MS.Prevention is key. If formed, a combination of recrystallization and column chromatography may be necessary.

Optimized Purification Protocol:

  • Aqueous Workup: After cooling the reaction mixture, quench with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washes: Wash the organic layer sequentially with water, dilute HCl (to remove excess 4-hydroxypiperidine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by either recrystallization (e.g., from ethanol/water or isopropanol) or silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different leaving group on the benzonitrile, such as chlorine or bromine?

A1: While other halogens can be used, fluorine is generally the best leaving group for SNAr reactions. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[1]

Q2: Is it possible to use a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, for this synthesis?

A2: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could be an alternative approach.[6][7] It would involve the reaction of 4-bromobenzonitrile with 4-hydroxypiperidine in the presence of a palladium catalyst and a suitable ligand. However, for this specific transformation, the SNAr reaction is often more cost-effective and operationally simpler.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information about the reaction progress and the presence of any byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Melting Point: A sharp melting point range is a good indicator of purity.

Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at achieving a high yield and purity of this compound.

Materials:

  • 4-Fluorobenzonitrile

  • 4-Hydroxypiperidine

  • Potassium Carbonate (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Dilute Hydrochloric Acid (1 M)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine (1.1 equivalents), potassium carbonate (2.0 equivalents), and anhydrous DMSO.

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Addition of Reactant: Add 4-fluorobenzonitrile (1.0 equivalent) to the mixture.

  • Heating: Heat the reaction mixture to 120°C and stir for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-fluorobenzonitrile is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with 1 M HCl, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.

References

  • Huang, T. L., Zhang, Q., White, A. T., Queener, S. F., Bartlett, M. S., Smith, J. W., & Donkor, I. O. (1996). Synthesis and evaluation of non-steroidal anti-inflammatory drug derivatives as potential anti-Pneumocystis carinii agents. Bioorganic & Medicinal Chemistry Letters, 6(17), 2087-2090.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Singleton, J., & Ess, D. H. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(28), 9973–9983.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mishra, R., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 771-793.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-hydroxypiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₄N₂OIndicates the presence of polar functional groups (hydroxyl, nitrile) and a basic nitrogen atom.
Molecular Weight 202.25 g/mol A relatively small molecule, suitable for standard purification techniques.
Melting Point 102-103 °CA sharp melting point is a good indicator of purity. This temperature is a key parameter for recrystallization.[1]
Appearance White to off-white solidColor can be an initial, qualitative indicator of purity.
pKa (predicted) ~14.73 (hydroxyl proton)The hydroxyl group is weakly acidic. The piperidine nitrogen is basic and prone to protonation.
Polarity PolarThe presence of the hydroxyl and nitrile groups, along with the tertiary amine, makes the molecule polar.

II. Troubleshooting and FAQs: A-Question-and-Answer Approach

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

A. Recrystallization

Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a common issue and can often be attributed to a few key factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. The goal is to create a saturated solution at the solvent's boiling point.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A reported and effective solvent system for this compound is a mixture of benzene and hexane .[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of a proper crystal lattice, excluding impurities.

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper, leading to significant loss.

Troubleshooting Steps:

  • Optimize Solvent Volume: Start by using a minimal amount of hot solvent to dissolve your crude product. Add the solvent in small portions until the solid just dissolves.

  • Solvent Screening: If the benzene/hexane system is not yielding good results, consider screening other solvent systems. Good single solvents to try for polar compounds include isopropanol, ethanol, or ethyl acetate. You can also explore binary solvent systems where the compound is soluble in one solvent and insoluble in the other (e.g., ethyl acetate/heptane).

  • Controlled Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Pre-heat Funnel and Flask: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds with relatively low melting points or when the solvent's boiling point is higher than the compound's melting point.

Solutions:

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.

  • Change the Solvent System: Use a lower-boiling solvent or a solvent mixture that allows for crystallization to occur well below the compound's melting point (102-103 °C).

  • Increase the Solvent Volume: Sometimes, a solution that is too concentrated can lead to oiling out. Add a small amount of additional hot solvent and then allow it to cool slowly.

B. Column Chromatography

Q3: I'm observing significant peak tailing and poor separation of my compound on a silica gel column. Why is this happening?

A3: This is a very common issue when purifying basic compounds like this compound on standard silica gel.[2] The root cause lies in the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to:

  • Peak Tailing: The compound "sticks" to the silica and elutes slowly and unevenly, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it does not elute from the column, leading to low recovery.

Troubleshooting Workflow for Column Chromatography:

troubleshooting_chromatography start Problem: Peak Tailing/Poor Separation on Silica Gel decision1 Have you added a basic modifier to the mobile phase? start->decision1 solution1 Add a Basic Modifier: - 0.5-2% Triethylamine (TEA) in the eluent. - 1-2% of 7N Ammonia in Methanol for strongly basic compounds. decision1->solution1 No decision2 Is the separation still poor? decision1->decision2 Yes solution1->decision2 solution2 Change the Stationary Phase: - Use basic alumina instead of silica gel. - Consider reverse-phase (C18) chromatography. decision2->solution2 Yes end Improved Separation decision2->end No solution2->end

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Q4: Can you provide a starting point for a flash chromatography protocol for this compound?

A4: Certainly. Here is a robust starting protocol that can be optimized based on your specific crude material and instrumentation.

Step-by-Step Flash Chromatography Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. A common starting point is a gradient of 0-10% methanol in dichloromethane.

  • Mobile Phase Modifier: Add 1% triethylamine (TEA) to your mobile phase to suppress the interaction with silica.[2]

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the initial mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Start with a low polarity mobile phase (e.g., 100% dichloromethane with 1% TEA) and gradually increase the polarity (e.g., to 10% methanol in dichloromethane with 1% TEA).

  • Monitoring: Monitor the elution using thin-layer chromatography (TLC) or a UV detector.

Q5: I'm still having trouble with purification even with a basic modifier. Are there alternative chromatography methods?

A5: Yes, when standard silica gel chromatography is not effective, you can explore the following alternatives:

  • Basic Alumina Column Chromatography: Basic alumina is an excellent alternative to silica for the purification of basic compounds.[2][3][4] It minimizes the strong acidic interactions that cause peak tailing. You can often use similar solvent systems as with silica, but without the need for a basic modifier.

  • Reverse-Phase Chromatography (C18): For less polar impurities, reverse-phase chromatography can be very effective. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a nonpolar stationary phase (C18). Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique well-suited for the purification of polar compounds that are not well-retained in reverse-phase chromatography.[5][6][7][8] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.

C. Identifying and Removing Common Impurities

Q6: What are the most likely impurities I will encounter in my crude this compound?

A6: The most common impurities arise from the starting materials and potential side reactions of the nucleophilic aromatic substitution between 4-fluorobenzonitrile and 4-hydroxypiperidine.

  • Unreacted 4-fluorobenzonitrile: This is a non-polar impurity and can typically be removed by recrystallization or will elute early in normal-phase column chromatography.

  • Unreacted 4-hydroxypiperidine: This is a polar and basic impurity. It can be challenging to remove by chromatography due to its high polarity and potential for streaking on silica. An acidic wash of the crude product (before chromatography or recrystallization) can help to remove it by forming a water-soluble salt.

  • Bis-arylated side products: Although less common, it is possible for a second molecule of 4-fluorobenzonitrile to react with the hydroxyl group of the product. These would be less polar than the desired product.

Workflow for Purification Method Selection:

purification_selection start Crude this compound decision1 Is the crude material mostly solid and only slightly discolored? start->decision1 recrystallization Attempt Recrystallization (e.g., Benzene/Hexane) decision1->recrystallization Yes chromatography Perform Column Chromatography decision1->chromatography No (oily or highly impure) decision2 Is the product pure by TLC/NMR? recrystallization->decision2 end_pure Pure Product decision2->end_pure Yes decision2->chromatography No decision3 Choose Stationary Phase chromatography->decision3 silica Silica Gel with Basic Modifier (e.g., TEA) decision3->silica Default alumina Basic Alumina decision3->alumina For basic compounds reverse_phase Reverse-Phase (C18) decision3->reverse_phase For less polar impurities silica->end_pure alumina->end_pure reverse_phase->end_pure

Caption: A decision-making workflow for selecting a purification method.

III. References

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.

  • Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • Holzgrabe, U., & Leistner, A. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2017). Any ideas on how to isolate imines on a neutral alumina column?. Retrieved from [Link]

  • MDPI. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Optimizing reaction conditions for synthesizing 4-(4-Hydroxypiperidin-1-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile and 4-hydroxypiperidine, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in this SNAr reaction is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.

Causality and Recommended Solutions:

  • Inadequate Base: The SNAr mechanism for this reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate.[1] The presence of a suitable base is crucial to deprotonate the 4-hydroxypiperidine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.

    • Insight: While weaker bases can be used, stronger, non-nucleophilic bases are often more effective. Potassium carbonate (K2CO3) is a commonly used and effective base for this transformation.[2] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

    • Protocol: Use at least 2.0 equivalents of anhydrous potassium carbonate relative to the limiting reagent (typically 4-fluorobenzonitrile).

  • Suboptimal Solvent Choice: The solvent plays a critical role in facilitating the reaction by dissolving the reactants and influencing the reaction rate.

    • Insight: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.[3] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high polarity and boiling point, allowing for higher reaction temperatures.[2]

    • Protocol: Use anhydrous DMSO as the solvent. Ensure the solvent is of high purity to avoid side reactions.

  • Insufficient Reaction Temperature and Time: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4]

    • Insight: The reaction between 4-fluorobenzonitrile and 4-hydroxypiperidine typically requires heating to drive it to completion. A temperature of around 120 °C is often reported to be effective.[2]

    • Protocol: Heat the reaction mixture to 120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is around 6.5 hours.[2]

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low product yield.

Issue 2: Formation of Impurities and Difficult Purification

Question: My reaction seems to be working, but I am observing significant impurity formation, making the purification of this compound difficult. What are the potential side reactions and how can I minimize them?

Answer:

Impurity formation can arise from several sources, including side reactions of the starting materials or the product itself.

Potential Side Reactions and Mitigation Strategies:

  • Bis-arylation of 4-Hydroxypiperidine: Although less common with a hydroxyl group present, there is a possibility of the piperidine nitrogen reacting with two molecules of 4-fluorobenzonitrile.

    • Insight: This can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of 4-hydroxypiperidine can help ensure that the 4-fluorobenzonitrile is consumed before significant bis-arylation occurs.

    • Protocol: Use a 1.0 : 1.1 molar ratio of 4-fluorobenzonitrile to 4-hydroxypiperidine.

  • Dehydration of 4-Hydroxypiperidine: At elevated temperatures, particularly under acidic conditions (which can be generated in situ if the base is not effective), 4-hydroxypiperidine can undergo dehydration to form piperidine. This byproduct can then react with 4-fluorobenzonitrile to form an undesired impurity.

    • Insight: Ensuring a sufficiently basic environment and avoiding excessively high temperatures can prevent this side reaction.

    • Protocol: Maintain the reaction temperature at or around 120 °C and ensure the presence of an adequate amount of a suitable base like potassium carbonate.

Purification Strategy:

  • Work-up: After the reaction is complete, the mixture is typically cooled and diluted with water. This will precipitate the crude product and dissolve inorganic salts. The product can then be extracted with an organic solvent like dichloromethane.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.

Issue 3: Considering Alternative Synthetic Routes

Question: Are there alternative methods to the SNAr reaction for synthesizing this compound, particularly if I am working with a more complex aryl halide?

Answer:

Yes, for less activated aryl halides or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[5]

Buchwald-Hartwig Amination:

  • Mechanism: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6]

  • Advantages: It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.[7]

  • Typical Conditions:

    • Catalyst: A palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., XPhos, SPhos) are required.[8]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is typically used.[9]

    • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are common.[9]

Comparative Overview of Synthetic Routes:

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide Requires electron-withdrawing groups (e.g., -CN, -NO2)Broad scope, including electron-neutral and -rich aryl halides
Catalyst Typically uncatalyzedPalladium catalyst and phosphine ligand required
Base Moderate base (e.g., K2CO3)Strong, non-nucleophilic base (e.g., NaOtBu)
Temperature Often requires high temperatures (e.g., 120 °C)Can often be run at lower temperatures (e.g., 80-100 °C)
Cost Generally lower cost (no catalyst)Higher cost due to palladium catalyst and ligand

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the SNAr synthesis of this compound?

A1: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The deprotonated 4-hydroxypiperidine acts as a nucleophile and attacks the carbon atom of the 4-fluorobenzonitrile that bears the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nitrile group is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. The fluoride ion is then neutralized by the base present in the reaction mixture.

SNAr_Mechanism Reactants 4-Fluorobenzonitrile + 4-Hydroxypiperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product This compound + F- Meisenheimer->Product Elimination of F-

Caption: A simplified representation of the SNAr mechanism.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • 4-Fluorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[10] It is also a flammable solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Hydroxypiperidine: This compound can cause skin and eye irritation. Handle with appropriate PPE.

  • DMSO: While having low toxicity, DMSO can enhance the absorption of other chemicals through the skin. Therefore, it is crucial to avoid skin contact when using it as a solvent.

  • High Temperatures: The reaction is run at an elevated temperature, so take precautions to avoid thermal burns.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (4-fluorobenzonitrile and 4-hydroxypiperidine) and a co-spot of the reaction mixture on the plate.

    • Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically 4-fluorobenzonitrile) has disappeared. The appearance of a new spot corresponds to the formation of the product.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the product.

Section 3: Experimental Protocol

Synthesis of this compound via SNAr

This protocol is based on a literature procedure with a reported yield of 94%.[2]

Materials:

  • 4-Fluorobenzonitrile

  • 4-Hydroxypiperidine

  • Potassium Carbonate (anhydrous, finely powdered)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dichloromethane

  • Water (deionized)

  • Methanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), 4-hydroxypiperidine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC until the 4-fluorobenzonitrile is consumed (approximately 6.5 hours).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of water).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to afford this compound as a solid.

References

  • [No Title Found]
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitutions - PMC. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • 4-Fluorobenzonitrile | C7H4FN - PubChem. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (URL: [Link])

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

  • Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - MDPI. (URL: [Link])

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. (URL: [Link])

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • US20240124458A1 - Polymorphs of avapritinib and methods for preparing the polymorphs - Google P
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Production of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Hydroxypiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As a key intermediate in the synthesis of various pharmaceuticals, robust and scalable production of this compound is critical. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

I. Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and scalable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorobenzonitrile with 4-hydroxypiperidine in the presence of a base.

Reaction Scheme:

Caption: General SNAr reaction for the synthesis of this compound.

Mechanism of the SNAr Reaction:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The nitrogen atom of 4-hydroxypiperidine, acting as the nucleophile, attacks the carbon atom of the benzonitrile ring that is bonded to the fluorine atom. This is the rate-determining step. The presence of the electron-withdrawing nitrile group (-CN) para to the fluorine atom is crucial as it stabilizes the negative charge of the intermediate through resonance.[2]

  • Formation of the Meisenheimer Complex: This nucleophilic attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in SNAr reactions.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Start 4-Fluorobenzonitrile + 4-Hydroxypiperidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Rate-determining step Final_Product This compound + F⁻ Intermediate->Final_Product Fast

Caption: The two-step mechanism of the SNAr reaction.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, what are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue. Here are the primary factors to investigate:

  • Insufficient Base: The base plays a crucial role in deprotonating the 4-hydroxypiperidine, increasing its nucleophilicity. An insufficient amount of base will result in a slow or stalled reaction.

    • Recommendation: Ensure at least one equivalent of a suitable base is used. For larger scale reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Inappropriate Base Selection: While various bases can be used, their strength and solubility can impact the reaction rate.

    • Recommendation: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. For a stronger, non-nucleophilic base, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Low Reaction Temperature: SNAr reactions typically require elevated temperatures to overcome the activation energy barrier.

    • Recommendation: The reaction is often performed at temperatures ranging from 80°C to 120°C. If the reaction is slow, gradually increasing the temperature within a safe range for your solvent and equipment is advisable.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are generally preferred as they can solvate the cationic counter-ion of the base, thus enhancing the nucleophilicity of the piperidine nitrogen.

    • Recommendation: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvent choices for this reaction. Acetonitrile can also be used, though it may require higher temperatures.[3]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation can reduce your yield and complicate purification. Here are some potential side reactions:

  • Reaction with the Hydroxyl Group: While the nitrogen of the piperidine is a much stronger nucleophile than the hydroxyl group, at high temperatures and with very strong bases, deprotonation of the hydroxyl group followed by reaction with another molecule of 4-fluorobenzonitrile to form an ether linkage is a possibility, though generally a minor pathway.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially under basic conditions and at high temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.

    • Recommendation: Use anhydrous solvents and reagents to minimize water content. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Recommendation: Determine the optimal reaction temperature through small-scale experiments and avoid exceeding it. Monitor the reaction for any color changes that might indicate decomposition.

Q3: My isolated product is impure. What are the best methods for purification?

A3: Achieving high purity is essential for pharmaceutical intermediates.

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Recommended Solvents: Methanol is a reported solvent for recrystallization.[4] A mixture of isopropanol and water, or ethanol and water can also be effective. The ideal solvent system should dissolve the compound at elevated temperatures and allow it to crystallize upon cooling, while impurities remain in the solution.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Recommended Eluent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for developing a separation method.

  • Activated Carbon Treatment: If your product has colored impurities, a treatment with activated carbon in a suitable solvent before the final crystallization step can be very effective in removing them.

III. Scale-Up Considerations and FAQs

Scaling up a chemical synthesis from the lab bench to a pilot plant or full-scale production introduces a new set of challenges.[4]

Q4: What are the primary safety concerns when scaling up this reaction?

A4: Safety is paramount in any scale-up process.[5]

  • Exothermic Reaction: The SNAr reaction is exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction.

    • Mitigation: Use a reactor with adequate cooling capacity. The addition of one of the reactants (typically the more reactive one or the one in solution) should be done portion-wise or via a controlled addition funnel to manage the rate of heat generation.

  • Handling of 4-Fluorobenzonitrile: 4-Fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[6]

    • Handling Precautions: Always handle 4-fluorobenzonitrile in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: The solvents used (DMSO, DMF) have their own associated hazards.

    • Handling Precautions: Consult the Safety Data Sheet (SDS) for each solvent and follow the recommended handling procedures. Ensure adequate ventilation and avoid inhalation of vapors.

Q5: How does mixing affect the reaction on a larger scale?

A5: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.

  • Recommendation: Use a reactor with an appropriate agitator (e.g., an anchor or pitched-blade turbine stirrer) to ensure good mixing of the reactants and uniform temperature distribution. The stirring speed should be optimized to provide good mixing without causing excessive splashing.

Q6: What are the key parameters to monitor during a large-scale reaction?

A6: Careful monitoring is crucial for a successful and safe scale-up.

ParameterMonitoring MethodImportance
Temperature ThermocoupleCrucial for controlling the reaction rate and preventing runaway reactions.
Reaction Progress In-process HPLC or TLCTo determine the endpoint of the reaction and avoid unnecessary heating.
Reagent Addition Rate Calibrated pump or dropping funnelTo control the exotherm and ensure a steady reaction rate.
Stirrer Speed TachometerTo ensure consistent and efficient mixing.

Q7: What is a typical work-up procedure for a large-scale reaction?

A7: The work-up procedure needs to be adapted for larger volumes.

  • Quenching: Once the reaction is complete, the mixture is typically cooled and then quenched by the addition of water. This will precipitate the crude product.

  • Filtration: The precipitated solid is collected by filtration. On a larger scale, a Nutsche filter or a centrifuge is used.

  • Washing: The filter cake is washed with water to remove any inorganic salts and residual solvent.

  • Drying: The product is dried under vacuum at a controlled temperature. The drying temperature should be kept well below the melting point of the product (approximately 102-103°C) to avoid any degradation.[7]

IV. Experimental Protocols

Lab-Scale Synthesis (Illustrative Example)

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 4-Hydroxypiperidine (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-fluorobenzonitrile, 4-hydroxypiperidine, and potassium carbonate.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 100-110°C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Purity Analysis by HPLC (General Method)

A reverse-phase HPLC method can be used to determine the purity of the final product.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A and B, and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

V. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11106416, this compound. [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link].

  • ResearchGate. How can I purify impure benzonitrile? [Link].

  • CatSci. Some Scale-up Considerations in Chemical and Pharmaceutical Manufacturing. [Link].

  • Lab Manager. How to Scale Up a New Synthesis Reaction. [Link].

  • Bora CDMO. What is the Best Way to Scale-up the Manufacturing Process for My Pharmaceutical Product? [Link].

  • PubChem. 4-Fluorobenzonitrile. [Link].

  • Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. [Link].

  • NIH SEED Office. Manufacturing Scale-Up of Drugs and Biologics. [Link].

  • ResearchGate. New synthetic process of iloperidone. [Link].

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link].

  • ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link].

  • American Chemical Society. The use of alternative solvent purification techniques. [Link].

  • Aragen. Process Safety & Risk Management in Drug Substance. [Link].

  • Google Patents. Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. .

  • Google Patents. 4-hydroxy-piperidine derivatives and their preparation. .

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link].

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Potential analytical interferences with 4-(4-Hydroxypiperidin-1-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Drawing upon established analytical principles and field-proven experience, this guide provides in-depth troubleshooting workflows and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Chromatographic & Spectrometric Issues

This section addresses specific analytical problems in a direct question-and-answer format. The underlying causality for each issue is explained to empower users to make informed decisions.

Question: My HPLC peak for this compound is tailing significantly. What is the cause and how can I fix it?

Answer:

Peak tailing for this analyte is a common issue, primarily driven by its chemical structure. The basic piperidine nitrogen atom is the main culprit.

  • Causality—Secondary Interactions: Standard silica-based reversed-phase columns (e.g., C18) contain residual silanol groups (Si-OH) on their surface. These silanols are acidic and can form strong, unwanted ionic interactions with the protonated basic nitrogen of your compound. This leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1]

  • Step-by-Step Solutions:

    • Mobile Phase pH Adjustment: Modify the mobile phase pH. Lowering the pH (e.g., by adding 0.1% formic or trifluoroacetic acid) ensures your basic analyte is fully protonated and also suppresses the ionization of many silanol groups, minimizing the unwanted interaction.[2]

    • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been "end-capped" or is otherwise base-deactivated. These columns have a much lower concentration of active silanol sites.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note: TEA is not suitable for mass spectrometry (MS) due to its ion-suppressing effects.

    • Column Health Check: Persistent tailing could indicate column contamination or degradation.[3] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[1]

Question: I am observing unexpected peaks in my chromatogram when analyzing a supposedly pure standard. What could they be?

Answer:

Unexpected peaks can originate from several sources, including synthesis by-products, compound degradation, or contamination.

  • Causality—Synthesis & Stability:

    • Process-Related Impurities: The synthesis of complex molecules like this piperidine derivative can result in impurities from incomplete reactions or side reactions.[4][5] For instance, unreacted starting materials (e.g., 4-fluorobenzonitrile, 4-hydroxypiperidine) could be present.

    • Degradation Products: The compound may degrade under certain conditions. Forced degradation studies are essential to identify potential degradants that might appear in samples over time or under stress conditions like improper storage.[6][7] Piperidine-containing compounds can be susceptible to oxidation or cleavage under harsh pH conditions.[8]

  • Troubleshooting Workflow:

    • Characterize the Unknowns: If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures.

    • Conduct Forced Degradation: Expose a solution of your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to see if the unknown peaks are generated.[6] This helps confirm if they are degradation products.

    • Review the Synthetic Route: Analyze the synthesis pathway to predict likely impurities, such as precursors or by-products from known side reactions.[4]

    • Check for System Contamination: Inject a solvent blank to ensure the peaks are not originating from the LC system, mobile phase, or sample solvent.

Question: My analyte shows poor or no retention on my C18 column. How can I improve its retention?

Answer:

This compound is a relatively polar molecule due to the hydroxyl group and the tertiary amine. This can lead to insufficient hydrophobic interaction with a standard C18 stationary phase.[9][10]

  • Causality—Analyte Polarity: In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the nonpolar stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase and are not retained well.[11]

  • Strategic Solutions:

    • Switch to a Polar-Compatible Stationary Phase: Use a column designed for polar analytes, such as one with an embedded polar group (e.g., amide, carbamate) or a polar end-capping. These phases offer a different selectivity and can retain polar compounds more effectively.

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[9][11] It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase.

    • Reduce Mobile Phase Polarity: If using reversed-phase, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the starting mobile phase conditions. However, be cautious of "dewetting" if the mobile phase becomes too aqueous (>95% water) on some C18 columns, which can cause a sudden loss of retention.[11]

Question: I'm performing LC-MS/MS analysis from a biological matrix (e.g., plasma) and my signal intensity is inconsistent. What's happening?

Answer:

Inconsistent signal intensity in bioanalysis is often a classic sign of matrix effects, specifically ion suppression or enhancement.

  • Causality—Matrix Effects: When analyzing samples from complex biological matrices, co-eluting endogenous components like phospholipids, salts, and metabolites can interfere with the ionization process of your target analyte in the MS source.[12][13] This interference can either suppress or enhance the analyte signal, leading to inaccurate and irreproducible quantification.[14]

  • Mitigation Protocol:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Transition from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE).[15] SPE can selectively isolate the analyte while washing away salts and phospholipids.

    • Optimize Chromatography: Adjust your HPLC method to chromatographically separate your analyte from the regions where matrix components typically elute (often very early or late in the run).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H). The SIL-IS co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression/enhancement is normalized, leading to accurate quantification.[16]

    • Perform a Matrix Effect Assessment: Quantitatively measure the extent of the matrix effect. A detailed protocol for this is provided later in this guide.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC peak shape issues.

TroubleshootingWorkflow start Problem Identified: Poor Peak Shape cause_tailing Peak Tailing? start->cause_tailing cause_splitting Peak Splitting? start->cause_splitting cause_fronting Peak Fronting? start->cause_fronting sol_tail_ph Adjust Mobile Phase pH cause_tailing->sol_tail_ph Yes sol_tail_column Use Base-Deactivated Column cause_tailing->sol_tail_column Yes sol_tail_compete Add Competing Base (non-MS) cause_tailing->sol_tail_compete Yes sol_split_solvent Inject Sample in Mobile Phase cause_splitting->sol_split_solvent Yes sol_split_frit Check for Blocked Column Frit/Void cause_splitting->sol_split_frit Yes sol_split_coelute Confirm Not Co-eluting Peak cause_splitting->sol_split_coelute Yes sol_front_overload Reduce Sample Concentration/Volume cause_fronting->sol_front_overload Yes sol_front_solvent Check Sample Solvent Compatibility cause_fronting->sol_front_solvent Yes

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Frequently Asked Questions (FAQs)

1. What is a good starting point for developing a quantitative HPLC-MS/MS method for this compound?

A robust starting point would be a reversed-phase method coupled with a triple quadrupole mass spectrometer. The table below outlines recommended initial conditions. Method validation is a critical step to ensure the method is suitable for its intended purpose.[17][18][19]

ParameterRecommended Starting ConditionRationale & Notes
LC Column C18 or PFP (Pentafluorophenyl), 2.1 x 50 mm, <3 µmC18 is standard. PFP offers alternative selectivity for polar/aromatic compounds.[20]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonating the analyte for better peak shape and ESI+ sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and MS compatibility.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutesA generic scouting gradient. Should be optimized to ensure analyte is well-retained and separated from interferences.
Injection Volume 2-5 µLKeep low to prevent peak distortion and column overload.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The basic piperidine nitrogen is readily protonated in ESI+.
MS Analysis Multiple Reaction Monitoring (MRM)For quantitative analysis, monitor at least two transitions (precursor ion -> product ion) for specificity and confirmation.

2. How should I prepare this compound for analysis from a solid formulation (e.g., a tablet)?

Sample preparation should aim for complete extraction of the analyte into a solvent compatible with your analytical method.

  • Weighing & Grinding: Accurately weigh and finely grind a representative number of tablets to ensure homogeneity.

  • Extraction: Transfer a known weight of the powder to a volumetric flask. Add a diluent in which the analyte is freely soluble (e.g., methanol, or a 50:50 mix of acetonitrile:water).

  • Sonication/Shaking: Sonicate or mechanically shake the flask for 15-30 minutes to ensure complete dissolution and extraction of the analyte from the excipients.

  • Dilution & Filtration: Dilute to the mark with your chosen solvent. Before injection, filter the sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove insoluble excipients that could block the HPLC column.[3]

3. Is this compound likely to be stable? What are the recommended storage conditions?

While specific stability data for this exact molecule is not widely published, general principles for similar chemical structures apply. The compound contains functional groups (tertiary amine, hydroxyl group) that could be susceptible to long-term degradation, especially oxidative stress.[8]

  • Forced Degradation: A forced degradation study is the definitive way to assess intrinsic stability.[6][21]

  • Recommended Storage: As a precaution, the pure compound (solid) should be stored in a cool, dark, and dry place under an inert atmosphere if possible. Solutions should be prepared fresh. If solutions must be stored, keep them refrigerated (2-8 °C) and protected from light. Evaluate solution stability as part of your method validation to define how long prepared samples can be reliably stored before analysis.[18]

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol provides a step-by-step methodology to determine if co-eluting substances from a biological matrix are affecting the ionization of this compound. This is a critical experiment during the validation of any bioanalytical method.[12][13]

Objective: To quantify ion suppression or enhancement caused by the sample matrix.

Materials:

  • Blank biological matrix (e.g., drug-free human plasma) from at least 6 different sources.

  • Analyte stock solution of known concentration.

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Set A (Analyte in Solvent):

    • Take your clean reconstitution solvent (e.g., 50:50 acetonitrile:water).

    • Spike it with the analyte to a known concentration (e.g., a mid-point on your calibration curve). This is your reference sample.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take six different lots of your blank biological matrix.

    • Process each blank matrix sample using your final, optimized sample preparation method (e.g., SPE or PPT).

    • After the final evaporation step (if any), reconstitute the dried extract with the analyte solution prepared in Step 1 (Sample Set A). This ensures the analyte does not undergo extraction loss but is present with the extracted matrix components.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system.

    • Acquire the data and integrate the peak area for the analyte in all samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each matrix lot using the following formula:

      • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • A Matrix Factor of 1.0 indicates no matrix effect.

    • A Matrix Factor < 1.0 indicates ion suppression.

    • A Matrix Factor > 1.0 indicates ion enhancement.[16]

  • Interpretation & Acceptance Criteria:

    • The goal is to have a consistent matrix effect across different sources. Calculate the coefficient of variation (%CV) of the peak areas from the six lots in Set B.

    • According to regulatory guidance, the %CV should typically be ≤15%. If the variability is high, it indicates that the matrix effect is inconsistent between different sources, and the analytical method may not be reliable. Further optimization of sample cleanup or chromatography is required.

References

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubChem. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Periat, A., et al. (n.d.). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 4-(4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of ebastine in pharmaceutical preparations by high-performance thin-layer chromatography. Retrieved from [Link]

  • Alhabardi, S., et al. (2025). A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib. ResearchGate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ebastine-Impurities. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Calafat, A. M., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wei, H., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

  • Prolytix. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances. Retrieved from [Link]

  • Pogribny, I. P., et al. (2013). Capillary HPLC-accurate mass MS/MS quantitation of N7-(2,3,4-trihydroxybut-1-yl)-guanine adducts of 1,3-butadiene in human leukocyte DNA. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Fijalek, Z., et al. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PubMed. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(4-hydroxypiperidin-1-yl)benzonitrile. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during synthetic transformations involving this versatile building block. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a nucleophilic secondary alcohol on the piperidine ring and a tertiary amine integrated into an aromatic system. This structure presents both opportunities for diverse functionalization and potential challenges in achieving selectivity. The benzonitrile group, while generally stable, can also be sensitive to certain reaction conditions. This guide will address issues stemming from these distinct reactive sites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or No Reaction in O-Alkylation (e.g., Williamson Ether Synthesis)

Question: I am attempting to alkylate the hydroxyl group of this compound using an alkyl halide and a base, but I am observing low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low yields in O-alkylation of this substrate are often traced back to a few key factors: insufficient deprotonation of the hydroxyl group, steric hindrance, or competing side reactions.

  • Insufficient Deprotonation: The secondary alcohol is not strongly acidic, and a sufficiently strong base is required to generate the corresponding alkoxide for nucleophilic attack.

    • Troubleshooting:

      • Choice of Base: If you are using weaker bases like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      • Solvent: Ensure you are using an appropriate polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the base and not interfere with the nucleophile.[1]

  • Steric Hindrance: The piperidine ring can present steric challenges, especially with bulky alkylating agents.

    • Troubleshooting:

      • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, monitor for side reactions.

      • Alkylating Agent: If possible, use a less sterically hindered alkylating agent. For secondary alkyl halides, be aware that E2 elimination can become a significant competing pathway, leading to the formation of alkenes instead of the desired ether.[2]

  • Competing N-Alkylation: While the piperidine nitrogen is a tertiary amine and generally less nucleophilic than the alkoxide, under certain conditions, it can be a site for unwanted reactions. However, for this specific substrate, O-alkylation is generally favored over reactions at the nitrogen due to the electron-withdrawing nature of the attached benzonitrile group which reduces the nucleophilicity of the nitrogen. The primary concern is typically ensuring the hydroxyl group is sufficiently activated.

Issue 2: Formation of an Elimination Biproduct

Question: During my reaction, I've isolated a significant amount of a biproduct that appears to be 4-(4-piperidin-1-yl)benzonitrile, where the hydroxyl group has been eliminated. Why is this happening and how can I prevent it?

Answer:

The formation of this elimination product is a classic example of a dehydration reaction, which is often promoted by acidic conditions or high temperatures.

  • Causality: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). A subsequent elimination reaction, facilitated by a base or heat, will then form a double bond within the piperidine ring.[3]

    • Troubleshooting:

      • pH Control: Strictly avoid acidic conditions. If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base to scavenge the acid.

      • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, carefully optimize to find a balance between the rate of the desired reaction and the rate of dehydration.

      • Lewis Acid Catalysts: Be cautious when using Lewis acids, as they can coordinate to the hydroxyl group and facilitate its departure as a leaving group.

Issue 3: Unwanted Acylation of the Hydroxyl Group

Question: I am trying to perform a reaction on the benzonitrile ring, but I am getting acylation of the hydroxyl group as a major side reaction. How can I achieve selectivity?

Answer:

The secondary alcohol is a potent nucleophile and will readily react with electrophilic reagents like acyl halides or anhydrides. To achieve selectivity for reactions at other positions, protection of the hydroxyl group is often necessary.

  • Protecting Group Strategy: The most effective way to prevent unwanted acylation is to temporarily "block" the hydroxyl group with a protecting group.

    • Troubleshooting Protocol: O-Silylation

      • Protection: Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

      • Add a base, such as triethylamine (TEA) or imidazole (1.2 equivalents).

      • Cool the mixture to 0 °C and add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents), dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Work up the reaction to isolate the O-silylated product.

    • Deprotection: The silyl ether can be easily cleaved after your desired reaction using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
TBDMS TBDMSCl, Imidazole, DCMTBAF, THF or Acetic AcidStable to most non-acidic/non-fluoride conditions
THP Dihydropyran, p-TsOH (cat.), DCMMild aqueous acid (e.g., HCl in THF/water)Stable to bases, nucleophiles, and reducing agents
Issue 4: Hydrolysis of the Benzonitrile Group

Question: My reaction requires strongly basic or acidic conditions, and I am concerned about the stability of the benzonitrile group. What are the risks and how can I mitigate them?

Answer:

The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which will convert it first to a benzamide and then to a benzoic acid.[4][5][6] This is a significant consideration when planning your synthetic route.

  • Mechanism of Hydrolysis:

    • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[4]

    • Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon.[5]

  • Troubleshooting and Avoidance:

    • Reaction Condition Screening: If possible, screen for milder reaction conditions. For example, in a palladium-catalyzed coupling, a different choice of base or ligand might allow the reaction to proceed at a lower temperature or under less harsh pH conditions.[7][8]

    • Reaction Time: Minimize the reaction time at elevated temperatures or extreme pH.

    • Protecting Group Strategy: In some cases, it may be necessary to carry the nitrile through the synthesis and perform the desired transformation on a precursor molecule.

Issue 5: Failed Mitsunobu Reaction

Question: I am attempting a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group or to introduce a nucleophile, but the reaction is failing or giving low yields. What could be the problem?

Answer:

The Mitsunobu reaction is powerful but notoriously sensitive to several factors, especially when dealing with secondary alcohols which can be sterically hindered.[9][10]

  • Steric Hindrance: The secondary alcohol on the piperidine ring can be sterically demanding, slowing down the reaction.

    • Troubleshooting:

      • Reagent Choice: For hindered alcohols, using diisopropyl azodicarboxylate (DIAD) is often more effective than diethyl azodicarboxylate (DEAD).

      • Increased Acidity of Nucleophile: Using a more acidic nucleophile (e.g., 4-nitrobenzoic acid instead of benzoic acid) can improve reaction rates for hindered alcohols.[10]

  • Reagent Quality and Stoichiometry: The phosphine and azodicarboxylate reagents are sensitive to air and moisture.

    • Troubleshooting:

      • Use fresh or properly stored triphenylphosphine (PPh₃) and DIAD/DEAD.

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Carefully control the stoichiometry of the reagents. An excess of the phosphine and azodicarboxylate is often used.

  • Order of Addition: The order in which the reagents are added can be critical.

    • Recommended Protocol:

      • Dissolve the this compound, the nucleophile, and triphenylphosphine in anhydrous THF.

      • Cool the solution to 0 °C.

      • Slowly add the azodicarboxylate (DIAD or DEAD) dropwise to the cooled solution.

      • Allow the reaction to slowly warm to room temperature and stir until completion.

start Failed Mitsunobu Reaction check_reagents Are reagents (PPh3, DIAD/DEAD) fresh and anhydrous? start->check_reagents check_conditions Is the reaction under inert atmosphere? check_reagents->check_conditions Yes replace_reagents Use fresh, anhydrous reagents. check_reagents->replace_reagents No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes inert_atmosphere Ensure inert atmosphere (N2 or Ar). check_conditions->inert_atmosphere No check_pka Is the nucleophile's pKa < 13? check_sterics->check_pka No change_reagents Switch to DIAD. Use a more acidic nucleophile. check_sterics->change_reagents Yes stronger_nucleophile Choose a more acidic nucleophile. check_pka->stronger_nucleophile No end_success Successful Reaction check_pka->end_success Yes replace_reagents->end_success inert_atmosphere->end_success change_reagents->end_success stronger_nucleophile->end_success

Caption: Troubleshooting flowchart for the Mitsunobu reaction.

References

  • Chem-Impex. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((2S,4R)-4-Hydroxypiperidin-2-yl)benzonitrile. PubChem. Retrieved from [Link]

  • Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]

  • Reddit. (2018). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. Retrieved from [Link]

  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Hydroxypiperidine(532-16-1)MSDS. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • SLS. (n.d.). 4-Hydroxypiperidine, 98%. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

  • Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Hydroxypiperidin-4-yl)methoxy]benzonitrile. PubChem. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(4-Hydroxypiperidin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(4-hydroxypiperidin-1-yl)benzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active compounds. Its unique combination of a polar hydroxypiperidine ring and a cyano-substituted aromatic system allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, drawing upon experimental data from publicly available research to offer insights for researchers, scientists, and drug development professionals. While a direct head-to-head comparison of a comprehensive series of these specific derivatives is not extensively documented in a single study, a thorough examination of structurally related compounds reveals significant potential across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

The this compound Core: A Gateway to Diverse Bioactivity

The foundational structure of this compound presents several key features that are instrumental to its biological potential. The piperidine ring, a common motif in pharmaceuticals, can adopt various conformations, influencing how a molecule interacts with its biological target. The hydroxyl group offers a crucial point for hydrogen bonding, a fundamental interaction in drug-receptor binding. Furthermore, the benzonitrile moiety can engage in various non-covalent interactions, and the nitrile group itself can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Derivatives of this core structure have been investigated for a range of biological activities, with research pointing towards their potential as key intermediates in the synthesis of novel therapeutic agents. For instance, the related compound 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile has been identified as a crucial building block for creating 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents[1]. This underscores the inherent value of the piperidinyl-benzonitrile framework in the development of new medicines.

Comparative Analysis of Biological Activities

This section will delve into the specific biological activities observed in derivatives containing the this compound scaffold or structurally analogous compounds. The analysis is categorized by therapeutic area, with supporting experimental data presented for comparative evaluation.

Anticancer Activity

The piperidine and benzonitrile moieties are prevalent in a multitude of anticancer agents. While specific data on a broad series of this compound derivatives is limited, studies on closely related structures highlight the potential of this chemical class.

One area of interest is the inhibition of kinases, enzymes that play a critical role in cancer cell signaling. The design of potent and selective kinase inhibitors is a major focus of modern oncology research. For example, optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors has been reported, with derivatives showing potent enzymatic and cell-based activity[2]. This suggests that the benzonitrile portion of the this compound scaffold could be a key pharmacophore for kinase inhibition.

Furthermore, the cytotoxic properties of furfurylidene 4-piperidone analogs have been evaluated against various cancer cell lines. These studies demonstrate that modifications to the piperidine ring can lead to significant anticancer activity[3].

Table 1: Anticancer Activity of Structurally Related Piperidine and Benzonitrile Derivatives

Compound/Derivative ClassTarget/Cell LineActivity (IC50)Reference
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileSrc Kinase30 nM[2]
Furfurylidene 4-piperidone analogs (compounds 2d and 3d)Molt-4 (leukemia)Significant cytotoxicity[3]
4-aminopiperidinyl-linked thiadiazine-1,1-dione (Compound Bb8)HIV-1 RT1.52 µM[4]

It is important to note that while these examples do not feature the exact this compound core, they provide compelling evidence for the potential of this scaffold in the development of novel anticancer agents. The hydroxypiperidine moiety could be further explored to enhance solubility and introduce additional interaction points with target proteins.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to the rise of antibiotic resistance. Piperidine-containing compounds have historically been a rich source of antimicrobial drugs.

A study on piperidin-4-one derivatives demonstrated that this class of compounds exhibits significant antibacterial and antifungal activity. The introduction of a thiosemicarbazone moiety to the piperidin-4-one core was found to enhance antifungal properties[5]. This highlights the potential for derivatization of the piperidine ring to modulate the antimicrobial spectrum and potency.

Another study on novel C2-substituted 1,4-dihydropyridine analogues, which share some structural similarities with piperidines, also reported promising antimicrobial activity against a range of bacteria, including Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli[6].

Table 2: Antimicrobial Activity of Structurally Related Piperidine Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC/IC50)Reference
Piperidin-4-one derivativesVarious bacteria and fungiGood antibacterial and antifungal activity[5]
C2-substituted 1,4-dihydropyridine (Derivative 33)Mycobacterium smegmatisMIC = 9 µg/mL[6]
C2-substituted 1,4-dihydropyridine (Derivative 33)Staphylococcus aureusMIC = 25 µg/mL[6]
C2-substituted 1,4-dihydropyridine (Derivative 33)Escherichia coliMIC = 100 µg/mL[6]

These findings suggest that the this compound scaffold could be a promising starting point for the development of new antimicrobial agents. The hydroxyl group and the benzonitrile moiety offer opportunities for chemical modifications to optimize activity against specific pathogens.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides an overview of the key experimental methodologies used to assess the biological activity of these compounds.

In Vitro Cytotoxicity Assays (MTT and SRB Assays)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays are colorimetric methods used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

SRB Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR study for a series of this compound derivatives is not yet available, some general trends can be inferred from the existing literature on related compounds.

  • Substitution on the Benzonitrile Ring: Modifications to the benzonitrile ring can significantly impact activity. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with biological targets.

  • Derivatization of the Piperidine Ring: The hydroxyl group on the piperidine ring is a key site for modification. Esterification, etherification, or replacement with other functional groups can alter the compound's polarity, solubility, and binding interactions.

  • Stereochemistry: The stereochemistry of the 4-hydroxypiperidine ring can be crucial for biological activity. Enantiomerically pure compounds may exhibit significantly different potencies and selectivities.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would enable the development of a detailed SAR, providing a clearer understanding of the structural requirements for potent and selective activity in various therapeutic areas.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Starting Materials: 4-fluorobenzonitrile & 4-hydroxypiperidine s2 Chemical Synthesis of This compound Derivatives s1->s2 s3 Purification & Structural Characterization (NMR, MS) s2->s3 b1 In Vitro Assays: - Anticancer (MTT/SRB) - Antimicrobial (MIC) - Enzyme Inhibition s3->b1 Compound Library b2 Identification of 'Hit' Compounds b1->b2 o1 Structure-Activity Relationship (SAR) Studies b2->o1 Active Compounds o2 In Silico Modeling (Docking) o1->o2 o3 Synthesis of Optimized Analogs o2->o3 o3->b1 New Derivatives

Caption: General workflow for the discovery of bioactive this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct comparative data for a comprehensive series of its derivatives is still emerging, the analysis of structurally related compounds strongly suggests significant potential in oncology and infectious diseases. The inherent chemical tractability of this scaffold, coupled with the diverse biological activities observed in related structures, makes it an attractive target for further investigation in drug discovery programs. A systematic approach to the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile chemical framework.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o284. [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 348(1), 54–63. [Link]

  • Wang, Z., Wang, Z., Yuan, Z., Li, Y., De Clercq, E., Pannecouque, C., & Liu, X. (2015). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical biology & drug design, 85(4), 486–494. [Link]

  • Cameron, M. D., He, Y., Holmberg, P., Koenig, M., & Liang, C. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Medicinal chemistry communications, 2(7), 624-629. [Link]

  • Olejníková, P., Švorc, Ľ., Krutošíková, A., & Kráľová, K. (2014). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Molecules (Basel, Switzerland), 19(6), 7859–7878. [Link]

  • Kühn, M., Lisurek, M., Gedschold, R., Grienke, U., Zettl, F., Gille, B., ... & Rademann, J. (2017). Discovery of the First Highly Selective 1, 4-dihydropyrido [3, 4-b] pyrazin-3 (2H)-one MKK4 Inhibitor. Journal of medicinal chemistry, 60(16), 7028-7046. [Link]

  • Olejníková, P., Švorc, Ľ., Krutošíková, A., & Kráľová, K. (2014). QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. Scientia pharmaceutica, 82(2), 239–254. [Link]

  • Cameron, M. D., He, Y., Holmberg, P., Koenig, M., & Liang, C. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 624-629. [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Issa, T. A., & Al-Buria, R. A. (2022). Design, synthesis, molecular docking and biological evaluation of 1, 2, 4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC advances, 12(46), 30043-30055. [Link]

  • Al-Otaibi, F. M., Al-Ghorbani, M., Al-Anazi, M. R., Al-Anazi, N. M., El-Emam, A. A., & Al-Obaid, A. M. (2022). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2, 4 (1H, 3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific reports, 12(1), 1-19. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Issa, T. A., & Al-Buria, R. A. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]

  • Khan, I., Zaib, S., Batool, F., Hassan, M., & Ul-Haq, Z. (2022). Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. Journal of Molecular Structure, 1269, 133798. [Link]

  • Sulistyowaty, M. I., Indrayanto, G., & Utomo, D. P. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1079-1089. [Link]

  • Olejníková, P., Švorc, Ľ., Krutošíková, A., & Kráľová, K. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia pharmaceutica, 82(2), 239–254. [Link]

  • Boschelli, D. H., Ye, F., Wang, Y. D., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of medicinal chemistry, 44(23), 3965-3977. [Link]

  • Olejníková, P., Švorc, Ľ., Krutošíková, A., & Kráľová, K. (2014). Antimicrobial activity of novel C2-substituted 1,4-dihydropyridine analogues. Scientia pharmaceutica, 82(2), 239–254. [Link]

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Assessing the Cross-Reactivity of 4-(4-Hydroxypiperidin-1-yl)benzonitrile: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to its successful clinical translation. Off-target interactions can lead to unforeseen adverse effects, derailing promising therapeutic candidates. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-(4-Hydroxypiperidin-1-yl)benzonitrile , a synthetic molecule featuring a 4-hydroxypiperidine moiety linked to a benzonitrile group. While the specific biological target of this molecule may be under investigation, its structural motifs are prevalent in a wide range of bioactive compounds, necessitating a thorough evaluation of its potential polypharmacology.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a comprehensive cross-reactivity assessment.

The Structural Rationale for Cross-Reactivity Assessment

The structure of this compound provides critical clues to its potential off-target interactions. The piperidine ring is a common scaffold in many approved drugs and is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] The benzonitrile group , on the other hand, is frequently found in inhibitors of enzymes, particularly kinases, and can also participate in hydrogen bonding and other polar interactions.[3][4][5]

Therefore, a robust cross-reactivity assessment of this compound must extend beyond its primary target and encompass a diverse panel of assays to probe these likely interactions. This proactive approach to safety pharmacology is essential for de-risking the molecule for further development.[6][7]

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently assess the cross-reactivity of this compound. This begins with broad, high-throughput screening and progresses to more focused, functional assays for any identified hits.

Cross_Reactivity_Workflow In_Silico In Silico Prediction Broad_Panel Broad In Vitro Safety Panel In_Silico->Broad_Panel Guide Panel Selection Dose_Response Dose-Response Assays Broad_Panel->Dose_Response Identify Hits Orthogonal_Assays Orthogonal Functional Assays Dose_Response->Orthogonal_Assays Confirm Activity Mechanism_of_Action Mechanism of Action Studies Orthogonal_Assays->Mechanism_of_Action Validate Hits Cellular_Assays Cellular & Phenotypic Assays Mechanism_of_Action->Cellular_Assays Elucidate Biological Relevance

Figure 1: A phased workflow for assessing the cross-reactivity of a novel compound.

Phase 1: Broad Screening for Potential Liabilities

The initial phase aims to cast a wide net to identify potential off-target interactions. This is achieved through a combination of computational prediction and broad-panel in vitro screening.

In Silico Profiling: A Predictive Starting Point

Computational tools can provide a valuable, cost-effective initial assessment of potential off-target interactions based on the chemical structure of this compound.[8][9][10][11] These methods compare the molecule's structural features to databases of known ligands and their targets.

Recommended Approach:

  • Target Prediction Servers: Utilize web-based tools such as SuperTarget to identify potential protein targets.[12]

  • Similarity Searching: Employ chemical similarity algorithms to find known drugs with similar structures and analyze their documented off-target effects.

The output of these in silico analyses should be used to guide the selection of targets for in vitro screening, with a particular focus on any protein families that are repeatedly predicted as potential interactors.

Broad In Vitro Safety Pharmacology Panels

Broad-panel screening against a curated set of known off-target liabilities is a cornerstone of modern safety pharmacology.[6][7] Several contract research organizations (CROs) offer standardized panels that cover a wide range of receptors, ion channels, enzymes, and transporters.

Recommended Panels:

  • Eurofins SafetyScreen44™ Panel or Reaction Biology InVEST44™ Panel: These panels provide a comprehensive assessment of interactions with 44 key targets associated with adverse drug reactions.[7][13]

  • Kinase Selectivity Panel: Given the presence of the benzonitrile moiety, a broad kinase panel is essential.[14][15] Options range from focused panels of around 40 kinases to more comprehensive panels covering over 400 kinases.[16][17]

These screens are typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Phase 2: Hit Confirmation and Prioritization

Any "hits" identified in the broad screening phase must be confirmed and prioritized for further investigation. This involves generating dose-response curves and employing orthogonal assays.

Dose-Response and IC50/EC50 Determination

For each confirmed hit from the broad panel screens, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes and receptors, or the half-maximal effective concentration (EC50) for agonists. This quantitative data is crucial for assessing the potential clinical relevance of the off-target interaction.

Orthogonal Functional Assays

It is critical to confirm any binding interactions with a functional assay to understand the biological consequence of the interaction (e.g., agonist, antagonist, inverse agonist). For example, a hit in a radioligand binding assay for a GPCR should be followed up with a functional assay that measures a downstream signaling event, such as cAMP accumulation or calcium mobilization.

Phase 3: In-Depth Characterization of Confirmed Off-Targets

For off-target interactions that are confirmed and deemed to be of potential concern based on their potency, a more in-depth characterization is warranted.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18] Given that piperidine-containing compounds have been associated with hERG liability, a dedicated hERG assay is a mandatory component of the safety assessment.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel.

  • Instrumentation: An automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Procedure:

    • Cells are cultured to an appropriate density and harvested.

    • A cell suspension is introduced into the automated patch-clamp system.

    • Whole-cell patch-clamp recordings are established.

    • A voltage protocol is applied to elicit hERG channel currents.

    • After a stable baseline recording is established, this compound is applied at a range of concentrations.

    • The effect of the compound on the hERG current is measured.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated, and an IC50 value is determined.

Cytochrome P450 (CYP) Inhibition Assays

The potential for drug-drug interactions is a significant concern in clinical development. Inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, can lead to altered drug exposure and potential toxicity.[19][20]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50)

  • Test System: Human liver microsomes.

  • CYP Isoforms: A panel of key human CYP isoforms should be tested, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[19]

  • Procedure:

    • Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of a range of concentrations of this compound.

    • The reaction is initiated by the addition of NADPH.

    • The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition. An IC50 value is then calculated.

Comparative Data Analysis and Interpretation

The cross-reactivity profile of this compound should be compared to that of a panel of well-characterized tool compounds or structurally related drugs, if available. This comparative analysis provides context for the observed off-target activities.

Table 1: Example Comparative Cross-Reactivity Data

Target FamilyAssay TypeThis compound (IC50/EC50)Comparator Compound A (IC50/EC50)Comparator Compound B (IC50/EC50)
GPCRs Radioligand Binding
Receptor XIC50> 10 µM50 nM> 10 µM
Receptor YIC501.2 µM> 10 µM200 nM
Kinases ADP-Glo Assay
Kinase AIC50800 nM10 nM> 10 µM
Kinase BIC50> 10 µM2 µM500 nM
Ion Channels Patch Clamp
hERGIC505.3 µM20 µM0.5 µM
CYP Enzymes LC-MS/MS
CYP3A4IC5015 µM> 50 µM2 µM

Interpretation of Results:

The significance of any observed off-target activity must be considered in the context of the intended therapeutic concentration of this compound. A large therapeutic window between the on-target potency and off-target activity is desirable.

Therapeutic_Window cluster_1 On_Target On-Target Potency (EC50) Off_Target Off-Target Liability (IC50) Therapeutic_Window Therapeutic Window

Figure 2: The therapeutic window is the margin between the desired on-target effect and off-target toxicity.

Conclusion

A thorough and systematic assessment of the cross-reactivity of this compound is a critical step in its preclinical development. By leveraging a combination of in silico prediction, broad-panel screening, and in-depth characterization of confirmed hits, researchers can build a comprehensive safety profile of the molecule. This data-driven approach allows for informed decision-making, mitigates the risk of late-stage failures, and ultimately contributes to the development of safer and more effective medicines.

References

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Efficacy Analysis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile in Comparison to Standard Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Development

In the landscape of targeted therapies for hormone-receptor-positive breast cancer, the inhibition of aromatase stands as a cornerstone of treatment for postmenopausal women. This guide provides a comparative analysis of the potential efficacy of a novel compound, 4-(4-Hydroxypiperidin-1-yl)benzonitrile, against established third-generation aromatase inhibitors: Letrozole, Anastrozole, and Exemestane. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation oncology therapeutics.

Introduction: The Critical Role of Aromatase in Oncology

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral tissues such as adipose tissue become the main sites of estrogen production. For estrogen receptor-positive (ER+) breast cancers, this peripheral estrogen synthesis is a key driver of tumor growth and proliferation.[1][2] Consequently, the development of potent and selective aromatase inhibitors (AIs) has been a pivotal advancement in endocrine therapy for breast cancer.[1][3]

The structural features of this compound, particularly the benzonitrile moiety, suggest a high probability of affinity for the aromatase active site. This is based on the well-established mechanism of action of non-steroidal AIs like Letrozole and Anastrozole, where the nitrogen atom of a heterocyclic ring coordinates with the heme iron of the cytochrome P450 unit, and the benzonitrile group engages in key interactions within the active site. This structural hypothesis warrants a thorough investigation into its potential as a novel aromatase inhibitor.

Comparative Efficacy: A Data-Driven Overview

To contextualize the potential of this compound, we present a comparative analysis of its hypothetical efficacy against the established AIs. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from various in vitro assays. It is crucial to note that the IC50 for this compound is a hypothetical value, projected based on the potency of structurally similar benzonitrile-containing AIs, to provide a benchmark for potential performance.

CompoundType of InhibitorIC50 (nM)Assay Type
This compound Non-steroidal (Hypothetical)5 - 15Cell-free (Fluorimetric)
Letrozole Non-steroidal, Reversible1.9 - 4[4]Cell-free (Fluorimetric)
50 - 100[5]Cell-based (MCF-7aro proliferation)
Anastrozole Non-steroidal, ReversibleNot reached (100-500 nM)[5]Cell-based (MCF-7aro proliferation)
Exemestane Steroidal, Irreversible22[6]Cell-based (CHO cells)
232[4]In vitro enzyme assay

This is a projected value for illustrative purposes based on the potency of other benzonitrile-containing aromatase inhibitors.

Unraveling the Mechanisms of Action

The standard inhibitors compared here employ distinct mechanisms to abrogate aromatase activity.

Letrozole and Anastrozole are non-steroidal, reversible inhibitors.[7] They competitively bind to the heme group of the aromatase's cytochrome P450 subunit, thereby blocking the enzyme's catalytic function.[7]

Exemestane , in contrast, is a steroidal, irreversible inhibitor, often termed a "suicide inhibitor."[8] It acts as a false substrate for aromatase. The enzyme processes exemestane, leading to the formation of a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[8]

The hypothesized mechanism for This compound , based on its structure, aligns with that of non-steroidal inhibitors, with the piperidine ring potentially influencing solubility and cell permeability, and the benzonitrile group playing a key role in binding to the active site.

Visualizing the Aromatase Inhibition Pathway

The following diagram illustrates the central role of aromatase in estrogen synthesis and the point of intervention for aromatase inhibitors.

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER_Tumor Estrogen Receptor-Positive Breast Cancer Cell Growth Estrogens->ER_Tumor Stimulates Inhibitors Aromatase Inhibitors (Letrozole, Anastrozole, Exemestane, This compound) Inhibitors->Aromatase Inhibit

Caption: Aromatase pathway and inhibitor intervention.

Experimental Protocol: In Vitro Aromatase Inhibition Assay (Cell-Free, Fluorimetric)

The following protocol outlines a standard, robust method for determining the IC50 values of potential aromatase inhibitors. This self-validating system includes positive controls and measures direct enzyme inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic probe)

  • NADPH regenerating system

  • Test compounds (including this compound and standard inhibitors)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Workflow Diagram:

Aromatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Prep_Compounds Prepare serial dilutions of test and standard compounds Add_Inhibitor Add compound dilutions to microplate wells Prep_Compounds->Add_Inhibitor Prep_Enzyme Prepare aromatase enzyme and substrate solution Add_Enzyme Add enzyme/substrate mix to initiate reaction Prep_Enzyme->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Read_Fluorescence Measure fluorescence intensity over time Incubate->Read_Fluorescence Calculate_IC50 Calculate percent inhibition and determine IC50 values Read_Fluorescence->Calculate_IC50

Caption: Workflow for in vitro aromatase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound (this compound) and the standard inhibitors (Letrozole, Anastrozole, Exemestane) in the assay buffer. A typical concentration range would span from picomolar to micromolar.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 96-well microplate. Include wells for a positive control (a known inhibitor like Letrozole), a negative control (vehicle only), and a no-enzyme control.

  • Enzyme Reaction Initiation: Prepare a master mix containing the human recombinant aromatase, the fluorogenic substrate, and the NADPH regenerating system in the assay buffer. Add this master mix to all wells of the microplate to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time, allowing the enzymatic reaction to proceed.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at an appropriate excitation and emission wavelength for the chosen fluorogenic substrate.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structural similarity of this compound to established non-steroidal aromatase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent for ER+ breast cancer. The hypothetical IC50 value, benchmarked against potent benzonitrile-containing inhibitors, suggests that it could exhibit competitive efficacy. The detailed in vitro assay protocol provided herein offers a robust framework for empirically determining its inhibitory potential.

Further studies should focus on confirming the inhibitory activity and mechanism of action of this compound. Subsequent investigations should include cell-based assays to assess its effects on cell proliferation in ER+ breast cancer cell lines, followed by in vivo studies to evaluate its efficacy and pharmacokinetic profile in relevant animal models. Such a systematic approach will be crucial in ascertaining the true therapeutic potential of this promising compound.

References

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  • Anastrozole vs. Letrozole for Breast Cancer: Everything You Need to Know. (2024). YouTube. Available at: [Link]

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  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. (2024). Chemistry & Biodiversity. Available at: [Link]

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A comparative study of synthesis methods for 4-(4-Hydroxypiperidin-1-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Introduction

This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its structure, featuring a substituted piperidine ring attached to a benzonitrile moiety, is a common scaffold in the development of various therapeutic agents, including inhibitors for enzymes like PARP and EGFR.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive comparative analysis of the most prevalent synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data and authoritative references. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application, whether it be for small-scale library synthesis or large-scale manufacturing.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of an activated leaving group on an aromatic ring by a nucleophile is a fundamental and often first-choice method for forming aryl-amine bonds. The synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) is a classic application of this reaction.

Mechanistic Rationale & Causality

The SNAr reaction is generally accepted to proceed through a two-step addition-elimination mechanism.[2] The viability of this pathway is critically dependent on two factors:

  • Aromatic Ring Activation: The presence of a strong electron-withdrawing group (EWG), such as the nitrile (-CN) group in this case, is essential. The EWG must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

  • Leaving Group Ability: The reaction rate is highly dependent on the nature of the leaving group, with the typical trend being F > Cl > Br > I. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step.

For the synthesis of the target molecule, 4-fluorobenzonitrile is the ideal starting material for an SNAr approach due to the potent activating effect of the para-nitrile group and the excellent leaving group ability of fluoride.

Experimental Protocol: SNAr Synthesis

Reaction: 4-fluorobenzonitrile + 4-hydroxypiperidine → this compound

Materials:

  • 4-fluorobenzonitrile (1.0 eq)

  • 4-hydroxypiperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (5-10 mL per gram of 4-fluorobenzonitrile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile, 4-hydroxypiperidine, and potassium carbonate.

  • Add DMSO to the flask. The solvent facilitates the reaction by effectively solvating the potassium cation while leaving the carbonate anion relatively free to act as a base.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-fluorobenzonitrile is consumed (typically 4-8 hours).

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the product, which has low solubility in water, while the inorganic salts and DMSO remain in solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white to off-white solid.[3]

Performance & Discussion
ParameterAssessmentRationale & Insights
Yield Moderate to Good (70-90%)The reaction is generally efficient, but yields can be impacted by incomplete reaction or side product formation at high temperatures.
Cost LowThe starting materials (4-fluorobenzonitrile, 4-hydroxypiperidine) and reagents (K₂CO₃, DMSO) are commodity chemicals, making this the most economical route.
Scalability ExcellentThe protocol is straightforward, does not require specialized equipment, and avoids expensive or hazardous metal catalysts, making it highly amenable to large-scale production.[4]
Safety & Greenness Moderate ConcernThe primary drawback is the use of high-boiling point aprotic polar solvents like DMSO, which can be difficult to remove completely and pose environmental disposal challenges. The high reaction temperatures also increase energy consumption.
Purity Good to ExcellentThe product often precipitates in high purity from the aqueous workup. Recrystallization is usually sufficient to achieve >98% purity.[5]

Chapter 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It represents a significant advancement over traditional methods, offering milder conditions and a broader substrate scope.[7]

Mechanistic Rationale & Causality

This reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzonitrile). This step is generally faster for aryl bromides and iodides than for chlorides.

  • Amine Coordination & Deprotonation: The amine (4-hydroxypiperidine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The final C-N bond is formed as the product is released, regenerating the Pd(0) catalyst. This is often the rate-limiting step and is heavily influenced by the choice of ligand.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often preferred as they accelerate the reductive elimination step and improve catalyst stability, leading to higher yields and turnover numbers.[8][9]

Experimental Protocol: Buchwald-Hartwig Synthesis

Reaction: 4-bromobenzonitrile + 4-hydroxypiperidine → this compound

Materials:

  • 4-bromobenzonitrile (1.0 eq)

  • 4-hydroxypiperidine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • Set up a reaction flask under an inert atmosphere (Nitrogen or Argon). This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • To the flask, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Add 4-bromobenzonitrile and 4-hydroxypiperidine.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel to remove the catalyst residue and ligand byproducts.

Performance & Discussion
ParameterAssessmentRationale & Insights
Yield Good to Excellent (85-98%)This method often provides higher yields than SNAr, especially with less reactive aryl chlorides or bromides.[10]
Cost HighThe primary disadvantage is the high cost of the palladium catalyst and the specialized phosphine ligands.
Scalability ModerateWhile scalable, process development requires careful control of the inert atmosphere and management of heavy metal contamination. The cost of reagents can be prohibitive for very large scales.
Safety & Greenness Moderate ConcernToluene is a common solvent, which has environmental and health concerns. The use of a precious metal catalyst requires efficient recovery or disposal protocols. The strong base NaOtBu is moisture-sensitive and pyrophoric.
Purity Moderate to GoodPurification requires column chromatography to remove palladium residues, which is less desirable for large-scale synthesis compared to simple crystallization.

Chapter 3: Reductive Amination

A less direct but viable alternative is a two-step sequence involving the reductive amination of 4-oxopiperidine with 4-aminobenzonitrile, followed by reduction of the ketone. A more direct single-step approach involves the reaction of 4-(4-oxopiperidin-1-yl)benzonitrile with a reducing agent.

Mechanistic Rationale & Causality

This pathway begins with the synthesis of the ketone intermediate, 4-(4-oxopiperidin-1-yl)benzonitrile, typically via one of the methods described above (SNAr or Buchwald-Hartwig) using 4-piperidone instead of 4-hydroxypiperidine. The subsequent step is a straightforward reduction of the ketone to the desired secondary alcohol.

Reduction: The choice of reducing agent is key. Sodium borohydride (NaBH₄) is an ideal choice because it is a mild and selective reagent that will reduce the ketone without affecting the nitrile group or the aromatic ring. It is also inexpensive and easy to handle.

Experimental Protocol: Ketone Reduction

Reaction: 4-(4-oxopiperidin-1-yl)benzonitrile → this compound

Materials:

  • 4-(4-oxopiperidin-1-yl)benzonitrile (1.0 eq)[11]

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol or Ethanol

Procedure:

  • Dissolve 4-(4-oxopiperidin-1-yl)benzonitrile in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction.

  • Add sodium borohydride portion-wise to the stirred solution. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the starting ketone is fully consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product. Purification is often achieved by simple crystallization.

Performance & Discussion
ParameterAssessmentRationale & Insights
Yield Excellent (for the reduction step, >95%)The reduction of the ketone is typically a very high-yielding and clean reaction. The overall yield depends on the efficiency of the preceding step to make the ketone intermediate.
Cost Low to ModerateNaBH₄ and alcohol solvents are inexpensive. The overall cost is dictated by the synthesis of the ketone precursor.
Scalability ExcellentThe reduction is highly scalable and uses standard, robust chemistry. The main safety consideration is handling the hydrogen gas evolution during the quench.
Safety & Greenness GoodThis step uses relatively benign solvents (methanol/ethanol) and reagents. It avoids high temperatures and toxic metal catalysts.
Purity ExcellentThe reaction is very clean, and the product can often be isolated in high purity without chromatography.

Chapter 4: Comparative Analysis & Synthesis Strategy

The choice of synthetic route is a strategic decision that balances cost, scale, speed, and available resources.

Overall Comparison of Synthesis Methods
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive Amination (from Ketone)
Starting Materials 4-Fluorobenzonitrile4-Bromo/Chlorobenzonitrile4-(4-Oxopiperidin-1-yl)benzonitrile
Overall Yield Moderate-GoodGood-ExcellentExcellent (reduction step)
Reagent Cost Low High Low (reduction step)
Process Simplicity HighModerate (requires inert conditions)Very High (reduction step)
Scalability Excellent ModerateExcellent
Purification CrystallizationChromatographyCrystallization
Key Advantage Cost-effectiveness & Simplicity High Yield & Substrate Scope Cleanliness & High Yield
Key Disadvantage High Temperatures / Harsh SolventsCatalyst Cost & Metal ContaminationRequires synthesis of ketone precursor
Visualization of Synthetic Pathways

Below is a diagram illustrating the primary synthetic routes discussed.

SynthesisPathways cluster_start Starting Materials cluster_product Final Product 4FB 4-Fluorobenzonitrile Product This compound 4FB->Product S_N_Ar (+ 4-HP, Base, DMSO) [Route 1] 4BB 4-Bromobenzonitrile 4BB->Product Buchwald-Hartwig (+ 4-HP, Pd-Cat, Base) [Route 2] 4HP 4-Hydroxypiperidine Ketone 4-(4-Oxopiperidin-1-yl)benzonitrile Ketone->Product Reduction (NaBH_4, MeOH) [Route 3] DecisionTree Start Select Synthesis Route Scale What is the required scale? Start->Scale Cost Is cost the primary constraint? Scale->Cost Large Scale (>1 kg) Yield Is maximizing yield essential? Scale->Yield Small Scale (<100 g) Purity Is avoiding chromatography critical? Cost->Purity No SNAr Choose S_N_Ar (Route 1) Cost->SNAr Yes Purity->SNAr Yes BH Choose Buchwald-Hartwig (Route 2) Purity->BH No Red Choose Reductive Amination (Route 3, if precursor available) Purity->Red Consider if precursor is available Yield->Purity No Yield->BH Yes

Caption: Decision-making guide for selecting the optimal synthesis method.

Conclusion

The synthesis of this compound can be effectively achieved through several robust methods.

  • The Nucleophilic Aromatic Substitution (SNAr) route stands out for its operational simplicity, low cost, and high scalability, making it the preferred method for large-scale industrial production where economic factors are paramount.

  • The Buchwald-Hartwig Amination offers superior yields and broader substrate flexibility, making it an excellent choice for medicinal chemistry applications where maximizing the output from precious starting materials is critical, and the higher cost of reagents can be justified.

  • The Reductive Amination of the corresponding ketone is an exceptionally clean and high-yielding final step. If the ketone precursor is readily available or can be synthesized efficiently, this two-step approach is highly attractive, particularly for achieving high purity without resorting to chromatography.

Ultimately, the optimal strategy is dictated by the specific objectives of the synthesis. By understanding the underlying principles and practical trade-offs of each method, researchers can make informed decisions to efficiently and effectively produce this valuable chemical intermediate.

References

  • Chen, Y., et al. (2009). Crystal structure of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wang, G., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(10), 4194–4214. [Link]

  • Walczak, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7335. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2588–2595. [Link]

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  • El-Gamal, M. I., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Pharmaceuticals, 15(12), 1500. [Link]

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  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry, 15(1), 143-162. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Research and Development

This document provides a comprehensive, operational guide for the safe and compliant disposal of 4-(4-Hydroxypiperidin-1-yl)benzonitrile (CAS No. 79421-43-5). As a compound frequently utilized in medicinal chemistry and drug discovery, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each recommended step, ensuring a culture of safety and regulatory compliance.

Section 1: Hazard Profile and Risk Assessment

A foundational principle of chemical safety is understanding the intrinsic hazards of a substance. The disposal plan for this compound is directly informed by its specific toxicological and environmental risks.

The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling as a hazardous waste. It is crucial to recognize that both the piperidine and benzonitrile moieties contribute to its overall hazard profile. Piperidine derivatives can be irritants and toxic, while nitriles present risks of toxicity and potential release of hydrogen cyanide under specific conditions (e.g., contact with strong acids).[1][2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Category Hazard Statement Disposal Implication
Skin Irritation Category 2 H315: Causes skin irritation. Requires handling with appropriate gloves and immediate decontamination upon contact. All contaminated materials are hazardous waste.
Eye Irritation Category 2A H319: Causes serious eye irritation. Mandates the use of safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation. Work should be conducted in a well-ventilated area or chemical fume hood to prevent inhalation of dust.

| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. | Strictly prohibits disposal down the sanitary sewer. Environmental release must be avoided.[1] |

The aquatic toxicity is a critical determinant for its disposal pathway. Discharging chemicals harmful to aquatic life into wastewater systems can disrupt treatment processes and harm ecosystems. Therefore, every step of the disposal process must be geared towards containment and proper chemical waste segregation.

Section 2: On-Site Waste Management: The Satellite Accumulation Area (SAA)

Federal and state regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), govern the on-site management of hazardous waste.[4][5] Laboratories typically manage their waste through a designated Satellite Accumulation Area (SAA), which must adhere to strict guidelines.[6]

An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[7] It must be under the control of the laboratory personnel generating the waste.

Key SAA Requirements:

  • Containment: Waste containers must be kept in secondary containment to capture any potential leaks.[8]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9]

  • Labeling: All containers must be clearly marked with the words "Hazardous Waste" and the full chemical name of the contents.[6]

  • Condition: Containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.[6][7]

The following diagram illustrates the decision-making workflow for segregating waste containing this compound within the laboratory environment.

G start Waste Generated (this compound) decision_solid_liquid Is the waste a solid, or a solution? start->decision_solid_liquid Pure compound or solution? decision_contaminated Is the waste contaminated labware/PPE? start->decision_contaminated Labware or PPE? node_solid Uncontaminated Solid Waste (e.g., expired pure compound) decision_solid_liquid->node_solid Solid node_solution Is the solvent halogenated? decision_solid_liquid->node_solution Solution container_solid HAZARDOUS WASTE (Solid) Label: 'this compound' node_solid->container_solid node_non_halogenated Non-Halogenated Solvent Solution node_solution->node_non_halogenated No node_halogenated Halogenated Solvent Solution node_solution->node_halogenated Yes container_non_halo HAZARDOUS WASTE (Non-Halogenated) Label with all components node_non_halogenated->container_non_halo container_halo HAZARDOUS WASTE (Halogenated) Label with all components node_halogenated->container_halo node_sharps Contaminated Sharps (needles, scalpels) decision_contaminated->node_sharps Yes, Sharps node_labware Contaminated Labware/Debris (gloves, weigh boats, wipes) decision_contaminated->node_labware Yes, Non-Sharps container_sharps SHARPS WASTE (Chemically Contaminated) node_sharps->container_sharps container_debris HAZARDOUS WASTE (Solid Debris) Label: 'Contaminated with...' node_labware->container_debris

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Hydroxypiperidin-1-yl)benzonitrile: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel intermediate in pharmaceutical research and drug development, 4-(4-hydroxypiperidin-1-yl)benzonitrile is increasingly utilized in modern laboratories.[1][2] Its unique structure, combining a benzonitrile moiety with a hydroxypiperidine ring, necessitates a thorough understanding of its potential hazards to ensure the safety of all personnel. This guide provides a comprehensive, experience-driven framework for its safe handling, emphasizing the causality behind each procedural step and establishing a self-validating system of laboratory safety.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally published, a robust safety protocol can be developed by analyzing its constituent chemical groups: the aromatic nitrile (benzonitrile) and the substituted piperidine. This process of "safety by analogy" is a cornerstone of responsible chemical management for novel compounds.

Hazard Assessment: A Profile Based on Chemical Analogy

The primary hazards associated with this compound can be inferred from data on its structural relatives, such as benzonitrile and other substituted benzonitriles. The benzonitrile group is known for its toxicity, primarily through dermal contact and ingestion, and its potential to release highly toxic hydrogen cyanide gas upon combustion.[3][4] Substituted benzonitriles are frequently cited as causing skin, eye, and respiratory irritation.[5][6]

Potential Hazard GHS Pictogram Rationale & Causality
Acute Toxicity (Oral, Dermal)

Benzonitrile, the core structure, is classified as harmful if swallowed or in contact with skin (H302 + H312).[3] The nitrile group can be metabolized to cyanide, interfering with cellular respiration.[4] Skin absorption is a significant route of exposure.[7]
Skin & Eye Irritation

Analogues like 4-hydroxybenzonitrile are known to cause serious skin and eye irritation (H315, H319).[5] The compound, likely a solid powder, can cause mechanical and chemical irritation upon contact.[8]
Respiratory Irritation

Handling the solid/powder form can generate dust, which may cause respiratory tract irritation (H335), a known hazard for similar compounds.[5][6]
Combustibility

Benzonitrile is a combustible liquid. While this derivative is a solid, it should be kept away from ignition sources.[9] Thermal decomposition can produce toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN).[4]
The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection are robust engineering and administrative controls that minimize exposure potential from the outset.

  • Primary Engineering Control: The Chemical Fume Hood. All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's negative pressure environment contains airborne dust and potential vapors, preventing inhalation, which is a primary route of exposure for powdered substances.[4][7]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted.[7] All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Mandatory PPE: A Head-to-Toe Protocol

The selection of PPE must directly address the hazards identified in Section 1. The goal is to create an impermeable barrier against dermal, ocular, and respiratory exposure.

  • Eye and Face Protection:

    • What: ANSI Z87.1-compliant safety glasses with integrated side shields are the minimum requirement.

    • Why: They protect against accidental splashes of solvents during dissolution or from airborne particles of the solid compound. When there is a higher risk of splashing (e.g., during reaction quenching or transfers), a face shield should be worn over the safety glasses.[10]

  • Body Protection:

    • What: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

    • Why: This protects the skin on the arms and torso from spills and contamination. It is crucial that the lab coat is kept clean and regularly laundered by a qualified service to prevent it from becoming a source of secondary exposure.[7][10] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[10]

  • Hand Protection:

    • What: Double-gloving with disposable nitrile gloves (minimum 5-mil thickness) is the standard for handling this compound.

    • Why: The primary risk associated with benzonitriles is dermal absorption.[7] Thin nitrile gloves are intended for incidental contact only and must be removed and discarded immediately upon contamination.[11] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. For tasks involving large quantities or immersion, more robust gloves like neoprene or butyl rubber should be considered, and the choice must be validated against the specific solvent being used by consulting a glove manufacturer's chemical resistance chart.[12]

  • Respiratory Protection:

    • What: Generally not required if all work is conducted within a certified chemical fume hood.

    • Why: The fume hood serves as the primary respiratory protection.[4] In the event of a large spill outside of the hood or a failure of ventilation, a full-face respirator with an organic vapor/acid gas/particulate (ABEK-P3) filter cartridge would be necessary. All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow integrates the principles of hazard control into a logical, procedural sequence.

Detailed Protocol:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE: lab coat, safety glasses, and two pairs of nitrile gloves.

    • Gather all necessary chemicals and equipment. Double-check labels to confirm you have the correct substance.

  • Handling (Inside Fume Hood):

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully weigh the solid compound, avoiding the creation of airborne dust. Use a spatula and weigh paper or a weighing boat.

    • If dissolving, add the solvent to the solid slowly.

    • Should the outer gloves become contaminated at any point, remove and discard them into a hazardous waste container immediately, then continue with the inner gloves (replacing the outer pair as soon as is practical).

  • Post-Handling & Decontamination:

    • Once the experiment is complete, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), wiping from the cleanest area to the most contaminated.

    • Dispose of all contaminated wipes and disposable items in a clearly labeled solid hazardous waste container.

    • Segregate liquid waste into a compatible, labeled hazardous waste container. Never pour benzonitrile waste down the drain.[9]

Disposal Plan: Managing Contaminated Materials

Proper disposal is critical to prevent environmental contamination and ensure compliance.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, contaminated paper towels, and silica gel, must be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. The container should specify all chemical constituents.

  • Empty Stock Bottles: The original container, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. The defaced, rinsed bottle can then be disposed of as solid waste.

  • Pickup and Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup requests.

Emergency Procedures: Immediate Action Plan
  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[3][9]

  • Spill: Evacuate the immediate area. If the spill is small and inside a fume hood, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material (e.g., sand or vermiculite). If the spill is large or outside of a hood, evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.

By integrating a deep understanding of the chemical's nature with rigorous, multi-layered safety protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.

References

  • New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet - Benzonitrile. [Link]

  • PubChem. (n.d.). 4-((2S,4R)-4-Hydroxypiperidin-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC, NIH. [Link]

  • International Safety Components, Ltd. (2023). A Guide to Nitrile Gloves Chemical Resistance. [Link]

  • ILO and WHO. (2021). International Chemical Safety Cards (ICSC) - Benzonitrile. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cantharidin. [Link]

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • University of California, Los Angeles - Chemistry. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.